molecular formula C19H23N3O2 B1671732 IM-54 CAS No. 861891-50-1

IM-54

Katalognummer: B1671732
CAS-Nummer: 861891-50-1
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: SGLOMINNEBLJFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IM-54 is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.

Eigenschaften

IUPAC Name

1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLOMINNEBLJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587908
Record name 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861891-50-1
Record name 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 861891-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

IM-54: A Technical Guide to its Mechanism of Action in Oxidative Stress-Induced Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM-54 is a novel, potent, and selective small molecule inhibitor of oxidative stress-induced necrosis. Unlike broad-spectrum antioxidants or general cell death inhibitors, this compound exhibits a specific inhibitory profile, targeting necrotic cell death pathways triggered by reactive oxygen species (ROS) while sparing apoptotic processes. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical research. It details the proposed molecular interactions, summarizes key quantitative data, and provides methodologies for relevant experimental protocols. Visual diagrams of the implicated signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of human diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and inflammatory conditions. A critical consequence of excessive oxidative stress is the induction of regulated necrotic cell death pathways. This compound, a 2-(1H-indol-3-yl)-3-pentylamino-maleimide, has emerged from the chemical modification of a kinase inhibitor, BMI, to be a selective inhibitor of this form of cell death.[1] Notably, its affinity for various kinases was removed during its development, suggesting a mechanism of action distinct from kinase inhibition.[1] this compound specifically inhibits necrosis induced by oxidative stressors like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), but not apoptosis triggered by agents such as etoposide or Fas ligand.[2][3] This specificity makes this compound a valuable tool for dissecting the molecular pathways of oxidative stress-induced necrosis and a promising lead compound for therapeutic development.

Proposed Mechanism of Action

While the precise molecular target of this compound remains to be definitively identified, current evidence points towards its intervention in the downstream signaling cascade of oxidative stress-induced necrosis. Two primary pathways are implicated in this form of cell death: the RIPK1-mediated necroptosis pathway and the mitochondrial permeability transition pore (mPTP)-dependent necrosis pathway. This compound's mechanism likely involves the modulation of a key effector molecule within one or both of these cascades.

Potential Interaction with the RIPK1-MLKL Necroptosis Axis

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical initiator of necroptosis, a form of regulated necrosis.[4] Upon activation by stimuli such as TNF-α in the presence of caspase inhibitors, RIPK1 recruits and activates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necrotic cell death.[6][7] Although direct inhibition of RIPK1 by this compound has not been demonstrated, it is plausible that this compound acts on a downstream component of this pathway, such as inhibiting the phosphorylation or oligomerization of MLKL.

G cluster_stimulus Oxidative Stress cluster_pathway Necroptosis Pathway cluster_intervention Potential this compound Intervention H2O2 H2O2 RIPK1 RIPK1 H2O2->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Necrosis Necrosis Membrane_Disruption->Necrosis IM54 This compound IM54->MLKL Inhibition of Phosphorylation? G cluster_stimulus Oxidative Stress cluster_pathway mPTP Pathway cluster_intervention Potential this compound Intervention H2O2 H2O2 Mitochondria Mitochondria H2O2->Mitochondria CypD Cyclophilin D mPTP mPTP Opening CypD->mPTP ATP_Depletion ATP Depletion & Release of Pro-death Factors mPTP->ATP_Depletion Necrosis Necrosis ATP_Depletion->Necrosis IM54 This compound IM54->CypD Inhibition? G Start Start Seed_Cells Seed HL-60 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pretreat_IM54 Pre-treat with this compound (1h) Incubate_24h->Pretreat_IM54 Induce_H2O2 Induce with H₂O₂ (4-6h) Pretreat_IM54->Induce_H2O2 Add_AlamarBlue Add AlamarBlue™ Induce_H2O2->Add_AlamarBlue Incubate_2_4h Incubate 2-4h Add_AlamarBlue->Incubate_2_4h Measure_Fluorescence Measure Fluorescence/ Absorbance Incubate_2_4h->Measure_Fluorescence Calculate_Viability Calculate Cell Viability Measure_Fluorescence->Calculate_Viability End End Calculate_Viability->End

References

IM-54 signaling pathway modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Modulation of Oxidative Stress-Induced Necrosis by IM-54

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small molecule inhibitor of oxidative stress-induced necrosis.[1][2][3] Developed as a potential cardioprotective agent, this compound serves as a crucial tool for investigating the molecular mechanisms of necrotic cell death.[1][3] Unlike apoptosis, which is a programmed and immunologically silent process, necrosis is a form of cell death often triggered by external factors such as oxidative stress, and it can elicit an inflammatory response. This technical guide provides a comprehensive overview of the modulation of oxidative stress-induced necrosis by this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

The this compound Target Pathway: Oxidative Stress-Induced Necrosis

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key initiator of necrosis. This pathway is implicated in various pathological conditions, including ischemia-reperfusion injury seen in strokes and heart attacks.[1] this compound selectively blocks this form of cell death without affecting apoptosis induced by other stimuli like anticancer drugs.[1][2]

Key Molecular Events in Oxidative Stress-Induced Necrosis

While the complete signaling cascade of oxidative stress-induced necrosis is complex and can vary between cell types, a general model involves the following key events:

  • Initiation by Reactive Oxygen Species (ROS): Excessive ROS, such as hydrogen peroxide (H₂O₂), can be generated due to mitochondrial dysfunction or external insults.

  • Cellular Damage: ROS can directly damage cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Permeability Transition (MPT): A critical event is the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and ultimately, rupture of the outer mitochondrial membrane.

  • ATP Depletion: The disruption of mitochondrial function leads to a rapid depletion of cellular ATP.

  • Loss of Ion Homeostasis: The lack of ATP impairs the function of ion pumps, leading to an influx of ions like Ca²⁺ and Na⁺, and water, causing cellular swelling.

  • Cell Lysis and Inflammation: The cell eventually swells and ruptures, releasing its intracellular contents and triggering an inflammatory response.

Mechanism of Action of this compound

This compound acts as a selective inhibitor of this necrotic pathway.[1][3] It is a cell-permeable mono-indolylmaleimide compound.[2] Notably, this compound does not exhibit antioxidant properties, indicating that it does not act by scavenging ROS directly.[2] Furthermore, it does not inhibit the kinase activities of S6K1 and various PKC isozymes, even at high concentrations, highlighting its specificity for the necrosis pathway.[2] The precise molecular target of this compound within the oxidative stress-induced necrosis pathway remains a subject of ongoing research.

ROS Oxidative Stress (e.g., H₂O₂) Mito_Damage Mitochondrial Damage ROS->Mito_Damage mPTP mPTP Opening Mito_Damage->mPTP ATP_Depletion ATP Depletion mPTP->ATP_Depletion Ion_Imbalance Loss of Ion Homeostasis ATP_Depletion->Ion_Imbalance Cell_Swelling Cell Swelling & Lysis Ion_Imbalance->Cell_Swelling Necrosis Necrotic Cell Death Cell_Swelling->Necrosis IM54 This compound IM54->Necrosis Inhibits

Fig. 1: Simplified signaling pathway of oxidative stress-induced necrosis and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound on oxidative stress-induced necrosis has been quantified in cell-based assays. The following table summarizes the available data.

Cell LineInducer of NecrosisIC₅₀ of this compoundReference
HL-60100 µM H₂O₂~3 µM[2]
HL-60H₂O₂0.25 µM[3]

Experimental Protocols

Studying the effect of this compound on oxidative stress-induced necrosis involves a series of well-established in vitro assays.

Induction of Oxidative Stress-Induced Necrosis

Objective: To induce necrotic cell death in a cultured cell line using an oxidative stress agent.

Materials:

  • Cell line (e.g., HL-60)

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂) stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specified pre-treatment time (e.g., 1-2 hours).

  • Prepare a working solution of H₂O₂ in cell culture medium.

  • Add the H₂O₂ solution to the wells to a final concentration known to induce necrosis (e.g., 100 µM for HL-60 cells). Include a vehicle control (cells treated with the solvent for this compound) and a positive control (cells treated with H₂O₂ only).

  • Incubate the plate for a duration sufficient to induce cell death (e.g., 4-24 hours).

  • Proceed with a cell viability assay to quantify the extent of cell death.

Assessment of Cell Viability

Objective: To quantify the percentage of viable cells after treatment with an inducer of necrosis and this compound.

a) MTT Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Procedure:

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

b) LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.

Procedure:

  • After treatment, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Distinguishing Necrosis from Apoptosis

Objective: To confirm that the observed cell death is necrotic and not apoptotic.

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.

  • Live cells: Annexin V-negative, PI-negative

  • Early apoptotic cells: Annexin V-positive, PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

  • Primary necrotic cells: Annexin V-negative, PI-positive (initially), progressing to Annexin V-positive, PI-positive.

Procedure:

  • Harvest cells after treatment.

  • Wash the cells with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

start Seed Cells pretreat Pre-treat with this compound start->pretreat induce Induce Necrosis (H₂O₂) pretreat->induce incubate Incubate induce->incubate assay Assess Cell Viability (MTT or LDH Assay) incubate->assay flow Characterize Cell Death (Annexin V/PI Staining) incubate->flow

Fig. 2: General experimental workflow for evaluating the inhibitory effect of this compound on necrosis.

Conclusion

This compound is a valuable pharmacological tool for the study of oxidative stress-induced necrosis. Its selectivity for this pathway, in contrast to apoptosis and other kinase-mediated signaling cascades, makes it a powerful agent for dissecting the molecular mechanisms of necrotic cell death. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cytoprotective effects of this compound and to explore its therapeutic potential in pathologies driven by necrotic cell death. Further research is warranted to identify the direct molecular target of this compound, which will provide deeper insights into the regulation of oxidative stress-induced necrosis.

References

In-Depth Technical Guide to IM-54: A Selective Inhibitor of Oxidative Stress-Induced Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM-54 is a potent and selective small molecule inhibitor of oxidative stress-induced necrosis. With the chemical formula C₁₉H₂₃N₃O₂, and a molecular weight of 325.4 g/mol , it has emerged as a valuable tool for studying the molecular mechanisms of necrotic cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

This compound, systematically named 1-methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione, is an indolylmaleimide derivative. Its chemical identity is confirmed by the CAS Number 861891-50-1.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 1-methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione[1]
Chemical Formula C₁₉H₂₃N₃O₂[2]
Molecular Weight 325.4 g/mol [2]
CAS Number 861891-50-1[2]
Appearance Yellow orange solid[3]
Solubility Soluble in DMSO (100 mg/ml) and dichloromethane (100%). Also soluble in DMF (20 mg/ml) and Ethanol (1 mg/ml).[1][2]
Storage Store at -20°C. Stock solutions are stable for up to 6 months at -20°C.[2][3]

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of necrosis induced by oxidative stress.[4] It has been demonstrated to potently inhibit hydrogen peroxide (H₂O₂)-induced necrosis in various cell lines.[3][4] Crucially, this compound does not inhibit other forms of programmed cell death such as apoptosis induced by Fas ligand or anticancer drugs, nor does it affect necroptosis.[1][4] This selectivity makes this compound a more specific tool for studying oxidative stress-induced necrosis compared to broader inhibitors.

The precise molecular target of this compound is yet to be fully elucidated. However, studies have confirmed that its anti-necrotic activity is independent of Protein Kinase C (PKC) inhibition, a common target for other indolylmaleimide compounds.[2][3] It is hypothesized that this compound may act on a novel pathway specific to the cellular response to oxidative damage leading to necrosis. Further research is required to identify the direct binding partners and the downstream signaling cascade modulated by this compound.

Diagram 1: this compound's Position in Cell Death Pathways

G Oxidative Stress Oxidative Stress Necrosis Necrosis Oxidative Stress->Necrosis Apoptotic Stimuli Apoptotic Stimuli Apoptosis Apoptosis Apoptotic Stimuli->Apoptosis Necroptotic Stimuli Necroptotic Stimuli Necroptosis Necroptosis Necroptotic Stimuli->Necroptosis IM54 This compound IM54->Inhibition

Caption: this compound selectively inhibits oxidative stress-induced necrosis.

Table 2: In Vitro Inhibitory Activity of this compound
Cell LineInducerAssayIC₅₀Reference(s)
HL-60H₂O₂Cell Viability0.25 µM[5]
HL-60H₂O₂ (100 µM)Cell Viability~3 µM (prevented ~50% cell death)[3]
JurkatFasL + Z-VADNecroptosis AssayNo inhibition[1]

Experimental Protocols

Inhibition of H₂O₂-Induced Necrosis in HL-60 Cells

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on hydrogen peroxide-induced necrosis in the human promyelocytic leukemia cell line, HL-60.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 1 hour at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Necrosis: Add H₂O₂ to the wells to a final concentration of 100 µM.

  • Incubation: Incubate the plate for an additional 3-4 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of this compound.

Diagram 2: Experimental Workflow for Necrosis Inhibition Assay

G A Seed HL-60 cells in 96-well plate B Add this compound (serial dilutions) A->B C Incubate for 1 hour B->C D Add H₂O₂ (100 µM) C->D E Incubate for 3-4 hours D->E F Measure cell viability E->F G Calculate IC₅₀ F->G

Caption: Workflow for assessing this compound's inhibition of H₂O₂-induced necrosis.

Assessment of Specificity against Necroptosis in Jurkat Cells

This protocol is designed to confirm that this compound does not inhibit necroptosis, using the Jurkat cell line as a model.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Necrostatin-1 (Nec-1, as a positive control for necroptosis inhibition)

  • Human Fas Ligand (FasL)

  • Z-VAD-FMK (a pan-caspase inhibitor)

  • Cell viability assay reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Treatment: Add this compound (e.g., 10 µM) or Nec-1 (e.g., 30 µM) to the respective wells. Include a vehicle control.

  • Induction of Necroptosis: Add FasL (100 ng/mL) and Z-VAD-FMK (100 µM) to the wells to induce necroptosis.

  • Incubation: Incubate the plate for 20-24 hours at 37°C.

  • Cell Viability Assessment: Determine cell viability using a suitable assay.

  • Data Analysis: Compare the cell viability in the this compound treated wells to the vehicle control and the Nec-1 treated wells. No significant increase in viability with this compound treatment is expected.[1]

Synthesis

This compound is an indolylmaleimide derivative. The synthesis of such compounds typically involves the reaction of an indole derivative with a maleimide core. A general synthetic approach involves the nucleophilic substitution on a di-substituted maleimide with an appropriate indole precursor. Further modifications, such as N-alkylation of the maleimide nitrogen and the introduction of the pentylamino group, would follow to yield the final product. A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature.

Conclusion

This compound is a valuable research tool for the specific investigation of oxidative stress-induced necrosis. Its high selectivity distinguishes it from other cell death inhibitors, allowing for a more focused study of this particular cell death pathway. While its precise molecular target remains an active area of investigation, the available data on its chemical properties and biological activity, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of necrotic cell death and related pathologies. Further research into its mechanism of action and the development of a detailed synthetic route will undoubtedly enhance its utility in the field.

References

IM-54: A Technical Guide to a Selective Inhibitor of Oxidative Stress-Induced Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM-54 is a potent and selective small molecule inhibitor of oxidative stress-induced necrosis. This technical guide provides an in-depth overview of its core characteristics, mechanism of action, experimental protocols for its use, and its potential therapeutic applications, particularly in cardioprotection. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.

Core Properties of this compound

This compound is a synthetic indolylmaleimide derivative that has been identified as a crucial tool for studying and potentially mitigating the cellular damage caused by oxidative stress. Its key identifiers and physicochemical properties are summarized below.

PropertyValueCitation(s)
CAS Number 861891-50-1[1][2][3][4][5][6]
Molecular Weight 325.41 g/mol [2][3][5][7]
Molecular Formula C₁₉H₂₃N₃O₂[2][3][5][6]
Appearance Solid Powder[3][8]
Purity >98%[3]
Solubility Soluble in DMSO and Ethanol[3][5]
Storage Store at -20°C[5]

Mechanism of Action: Selective Inhibition of Necrosis

This compound exhibits a highly selective inhibitory action against necrotic cell death induced by oxidative stress, such as exposure to hydrogen peroxide (H₂O₂). Notably, it does not inhibit other forms of programmed cell death like apoptosis or necroptosis.

Key Features of this compound's Mechanism of Action:

  • Selectivity: this compound specifically inhibits necrosis triggered by oxidative stress. It does not prevent apoptosis induced by various anticancer drugs or Fas ligand. This selectivity makes it a valuable tool for dissecting cell death pathways.

  • No Antioxidant Activity: this compound does not function as a direct antioxidant. Its protective effects are not due to the scavenging of reactive oxygen species (ROS).

  • Independence from Kinase Inhibition: Unlike its parent compounds, this compound does not inhibit the activity of protein kinase C (PKC) or S6 kinase 1 (S6K1).

  • Mitochondrial Protection: Oxidative stress is known to induce the opening of the mitochondrial permeability transition pore (mPTP), a critical event in necrotic cell death. While the exact target is still under investigation, this compound's ability to prevent oxidative stress-induced necrosis strongly suggests that it acts by preventing the opening of the mPTP or a closely related mitochondrial event.

Signaling Pathway of Oxidative Stress-Induced Necrosis and this compound Intervention

The following diagram illustrates the proposed signaling cascade leading to oxidative stress-induced necrosis and the likely point of intervention for this compound.

G Oxidative Stress-Induced Necrosis Pathway cluster_0 Initiation cluster_1 Mitochondrial Dysfunction cluster_2 Execution Oxidative Stress Oxidative Stress ROS Accumulation ROS Accumulation Oxidative Stress->ROS Accumulation Mitochondrial Damage Mitochondrial Damage ROS Accumulation->Mitochondrial Damage mPTP Opening mPTP Opening Mitochondrial Damage->mPTP Opening ATP Depletion ATP Depletion mPTP Opening->ATP Depletion Ion Imbalance Ion Imbalance mPTP Opening->Ion Imbalance Cell Swelling Cell Swelling ATP Depletion->Cell Swelling Ion Imbalance->Cell Swelling Membrane Rupture Membrane Rupture Cell Swelling->Membrane Rupture Necrosis Necrosis Membrane Rupture->Necrosis This compound This compound This compound->mPTP Opening Inhibition G Experimental Workflow for this compound Efficacy Testing cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture HL-60 Cells Culture HL-60 Cells Seed Cells in 96-well Plate Seed Cells in 96-well Plate Culture HL-60 Cells->Seed Cells in 96-well Plate Pre-treat with this compound Pre-treat with this compound Seed Cells in 96-well Plate->Pre-treat with this compound Induce Necrosis with H2O2 Induce Necrosis with H2O2 Pre-treat with this compound->Induce Necrosis with H2O2 Add AlamarBlue Reagent Add AlamarBlue Reagent Induce Necrosis with H2O2->Add AlamarBlue Reagent Incubate Incubate Add AlamarBlue Reagent->Incubate Measure Fluorescence/Absorbance Measure Fluorescence/Absorbance Incubate->Measure Fluorescence/Absorbance Data Analysis Data Analysis Measure Fluorescence/Absorbance->Data Analysis

References

In-Depth Technical Guide: Solubility of IM-54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of IM-54, a critical parameter for its application in research and drug development. The document outlines known solubility data, presents detailed experimental protocols for solubility determination, and includes visualizations of relevant workflows and signaling pathways to support experimental design and data interpretation.

Core Data: this compound Solubility

The solubility of a compound is a fundamental physicochemical property that influences its biological activity, formulation, and overall suitability as a drug candidate. The following table summarizes the currently available quantitative solubility data for this compound.

SolventSolubility
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]
DichloromethaneSoluble[1]

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the precise concentration was not specified in the available literature. Further experimental validation is recommended to determine the exact solubility limit in dichloromethane.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not publicly available, this section details generalized methodologies commonly employed in the pharmaceutical industry for assessing compound solubility. These protocols can be adapted for the evaluation of this compound.

Kinetic Solubility Determination by Turbidimetry

Kinetic solubility is a high-throughput method used to assess the solubility of a compound under non-equilibrium conditions, often from a DMSO stock solution.

Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined by measuring the turbidity of the solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration of this compound at which the turbidity significantly increases above the background.

Thermodynamic Solubility Determination by the Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over a period of time. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, PBS, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator is used to ensure continuous mixing.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Concentration Analysis: Determine the concentration of this compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: Calculate the solubility based on a standard curve of known this compound concentrations.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining both kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare high-concentration stock in DMSO k_dilute Serial dilution in DMSO k_start->k_dilute k_add Add to aqueous buffer k_dilute->k_add k_measure Measure turbidity k_add->k_measure k_end Determine kinetic solubility k_measure->k_end t_start Add excess solid to solvent t_equilibrate Equilibrate (24-48h) t_start->t_equilibrate t_separate Separate solid and liquid phases t_equilibrate->t_separate t_analyze Analyze concentration (HPLC, LC-MS) t_separate->t_analyze t_end Determine thermodynamic solubility t_analyze->t_end start Compound (this compound) start->k_start start->t_start

Caption: A generalized workflow for determining kinetic and thermodynamic solubility.

Illustrative Signaling Pathway

While the specific signaling pathways modulated by this compound are not detailed in the available literature, many small molecule inhibitors target protein kinases. The following diagram illustrates a generic kinase signaling cascade as a representative example relevant to drug discovery.

G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Activation adaptor Adaptor Protein receptor->adaptor Recruitment ras Ras adaptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factor Transcription Factor erk->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression

Caption: A generic MAPK/ERK signaling pathway, a common target in drug discovery.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and the generation of robust and reproducible results. It is recommended that researchers independently verify the solubility of this compound under their specific experimental conditions.

References

An In-depth Technical Guide to the Shelf Life and Stability of Investigational Molecules in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of scientific literature and public databases did not yield specific information on a compound designated "IM-54." This suggests that "this compound" may be a proprietary, pre-clinical, or hypothetical compound not yet described in publicly available resources.

Therefore, this guide provides a comprehensive framework and best-practice methodologies for determining the shelf life and stability of a novel investigational molecule (hereafter referred to as "this compound") in solution. The principles, protocols, and data presentation formats are designed for researchers, scientists, and drug development professionals.

Overview of Stability Testing

The stability of an active pharmaceutical ingredient (API) in solution is a critical quality attribute that impacts its safety, potency, and efficacy.[1][2] Stability testing is a mandatory component of drug development, used to establish a shelf life, recommend storage conditions, and ensure the quality of the drug product over time.[1][2] The process involves a series of studies designed to understand how the quality of the API varies under the influence of environmental factors such as temperature, humidity, and light.[1]

A typical stability program follows a logical progression from initial stress testing to long-term studies, as outlined in the workflow below.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting Forced Degradation Forced Degradation Identify Pathways Identify Pathways Forced Degradation->Identify Pathways Identifies degradants Develop SIAM Develop SIAM Identify Pathways->Develop SIAM Informs method Validate Method Validate Method Develop SIAM->Validate Method ICH Q2(R1) Accelerated Stability Accelerated Stability Validate Method->Accelerated Stability Use validated method Long-Term Stability Long-Term Stability Accelerated Stability->Long-Term Stability Predicts Kinetic Modeling Kinetic Modeling Accelerated Stability->Kinetic Modeling Provides kinetic data Long-Term Stability->Kinetic Modeling Provides real-time data Establish Shelf Life Establish Shelf Life Kinetic Modeling->Establish Shelf Life Calculates re-test period

Figure 1: General workflow for a comprehensive stability study of a new chemical entity.

Stability-Indicating Analytical Methods

A validated stability-indicating assay method (SIAM) is essential for any stability study. A SIAM is defined as a quantitative analytical procedure capable of distinguishing the intact API from its degradation products, thus providing an accurate measure of the API's concentration over time.[1] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high sensitivity and resolving power.[2][3]

Example Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop a reverse-phase HPLC method for "this compound."

  • Objective: To develop and validate a method that separates "this compound" from all potential degradation products generated during forced degradation studies.

  • Materials & Equipment:

    • HPLC system with UV/Vis or Diode Array Detector (DAD)

    • Analytical balance

    • pH meter

    • Reference standards for "this compound"

    • HPLC-grade solvents (Acetonitrile, Methanol, Water)

    • Buffers (e.g., phosphate, acetate)

    • Acids (Hydrochloric acid, Sulfuric acid)

    • Bases (Sodium hydroxide)

    • Oxidizing agent (Hydrogen peroxide)

  • Chromatographic Conditions (Initial Screening):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan of "this compound" (e.g., 254 nm)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Forced Degradation Sample Preparation:

    • Prepare stock solutions of "this compound" (e.g., 1 mg/mL) in a suitable solvent.

    • Subject aliquots to stress conditions as detailed in Table 1.

    • Neutralize acidic and basic samples before injection.

    • Dilute samples to a target concentration (e.g., 0.1 mg/mL) for analysis.

  • Method Optimization & Validation:

    • Inject stressed samples into the HPLC system.

    • Evaluate peak purity of the "this compound" peak using a DAD to ensure it is free from co-eluting degradants.

    • Adjust chromatographic parameters (gradient slope, mobile phase composition, pH) to achieve baseline separation (>1.5) for all degradation peaks.

    • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

cluster_workflow SIAM Development Workflow A Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) B Analyze via HPLC-DAD A->B C Evaluate Peak Purity & Resolution B->C D Optimize Method (Gradient, pH, Column) C->D Resolution < 1.5 or Peak Purity Fails E Validate Method (ICH Q2) C->E Resolution > 1.5 and Peak Purity Passes D->B Re-analyze F Method Ready for Stability Studies E->F

Figure 2: Workflow for the development and validation of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation pathways and to demonstrate the specificity of the analytical method.[1] These studies involve exposing the drug substance to conditions more severe than those anticipated during storage.

Table 1: Summary of Typical Forced Degradation Conditions for "this compound"

Stress ConditionReagent/ConditionDurationPurpose
Acid Hydrolysis 0.1 M HClUp to 72 hours at 60°CTo test for susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOHUp to 72 hours at 60°CTo test for susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂Up to 24 hours at RTTo test for susceptibility to oxidative degradation.
Thermal 80°C (in solution)Up to 7 daysTo evaluate the effect of high temperature on stability.
Photostability ICH Q1B conditionsOverall illumination ≥ 1.2 million lux-hours; UV energy ≥ 200 watt-hours/m²To assess degradation upon exposure to light.

Solution Stability and Degradation Kinetics

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines. Accelerated studies (e.g., 40°C / 75% RH for 6 months) are used to predict long-term stability, while long-term studies (e.g., 25°C / 60% RH for 12-24 months) provide the definitive data for shelf-life determination.[4]

The degradation of a drug in solution often follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug.[5] The data can be analyzed using various kinetic models to determine the degradation rate constant (k) and, subsequently, the shelf life (t₉₀), which is the time required for the drug concentration to decrease to 90% of its initial value.

Table 2: Hypothetical Stability Data for "this compound" in pH 7.4 Buffer at 40°C

Time (Days)"this compound" Assay (%)Total Degradants (%)Degradation Rate Constant, k (day⁻¹)Half-Life, t₁/₂ (Days)Shelf Life, t₉₀ (Days)
0100.00.0\multirow{5}{}{0.0058}\multirow{5}{}{119.5}\multirow{5}{*}{18.2}
796.04.0
1492.27.8
3084.016.0
6070.529.5
9059.240.8

Note: Kinetic parameters are calculated assuming first-order degradation kinetics.

Hypothetical Signaling Pathway for an Immuno-Modulatory Compound

While the mechanism of action for "this compound" is unknown, many modern investigational drugs, particularly in oncology, target key signaling pathways of the innate immune system. One such pathway is the Stimulator of Interferon Genes (STING) pathway, which is a promising target for cancer immunotherapy.[6] Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, driving a potent anti-tumor immune response.[6]

The diagram below illustrates a simplified representation of the STING signaling pathway, a potential target for a molecule like "this compound."

cluster_pathway STING Signaling Pathway IM54 This compound (Hypothetical Agonist) STING STING (Dimerization) IM54->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Phosphorylation) nucleus Nucleus pIRF3->nucleus Translocates to cytokines Type I Interferons & Pro-inflammatory Cytokines nucleus->cytokines Induces Gene Transcription

Figure 3: A hypothetical signaling pathway for "this compound" as a STING agonist.

Conclusion

Determining the shelf life and stability of a new molecule like "this compound" is a systematic, multi-faceted process that underpins its successful development as a therapeutic agent. It requires the implementation of robust, validated, stability-indicating analytical methods to accurately quantify the API in the presence of its degradants. Through a combination of forced degradation, accelerated, and long-term stability studies, a comprehensive understanding of the molecule's degradation profile and kinetics can be achieved. This data is essential for defining appropriate storage conditions, establishing a suitable shelf life, and ensuring that the final product delivered to patients is both safe and effective.

References

The Enigmatic Case of IM-54: A Search for a Development History

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for information, the discovery and development history of a compound designated "IM-54" remains elusive. Publicly accessible scientific literature, clinical trial databases, and pharmaceutical development pipelines do not contain any specific references to a drug or therapeutic candidate with this identifier.

This absence of information suggests several possibilities:

  • Internal or Pre-publication Code: "this compound" may be an internal codename for a compound in the very early stages of discovery within a pharmaceutical company or research institution. Such identifiers are often used before a compound is publicly disclosed through patents or scientific publications.

  • Discontinued Project: The development of this compound may have been discontinued at a preclinical stage for various reasons, including lack of efficacy, unforeseen toxicity, or strategic reprioritization. In such cases, detailed information may never enter the public domain.

  • Hypothetical or Erroneous Designation: The identifier "this compound" might be a hypothetical example, a misinterpretation, or an error in transcription.

Without any foundational data, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals interested in the history of a specific therapeutic agent are encouraged to verify the compound's designation. Accurate and publicly recognized nomenclature, such as a generic name (International Nonproprietary Name - INN), a brand name, or a specific chemical identifier (e.g., CAS number), is crucial for accessing the relevant scientific and clinical data.

Should a valid and publicly documented compound be provided, a comprehensive technical guide detailing its discovery and development history can be generated, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

IM-54: A Selective Inhibitor of Oxidative Stress-Induced Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IM-54 is a novel small molecule that has demonstrated high selectivity as an inhibitor of oxidative stress-induced necrosis. Unlike broad-spectrum cell death inhibitors, this compound does not impede apoptosis or the well-characterized necroptosis pathway, positioning it as a precise tool for investigating and potentially treating pathologies driven by oxidative damage. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study.

Introduction

Necrotic cell death, traditionally viewed as an unregulated consequence of cellular injury, is now understood to encompass regulated pathways critical in various physio-pathological conditions. Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), is a key trigger of a distinct form of regulated necrosis. This process is implicated in ischemia-reperfusion injury, neurodegenerative diseases, and other conditions where abrupt and excessive cell death contributes to pathology.[1]

This compound has emerged as a selective inhibitor of this oxidative stress-induced necrotic pathway.[1] Its specificity allows for the dissection of this particular cell death modality from other forms of programmed cell death, such as apoptosis and necroptosis. This document serves as a technical resource for researchers, providing available data on this compound's biological activity and methodologies for its investigation.

Quantitative Data Presentation

The following tables summarize the currently available quantitative data on the efficacy and selectivity of this compound in in vitro models of oxidative stress-induced necrosis.

Table 1: In Vitro Efficacy of this compound against Oxidative Stress-Induced Necrosis

Cell LineInducing AgentThis compound ConcentrationEffectReference
HL-60H₂O₂0.25 µMIC₅₀ for inhibition of necrosisMedchemExpress
HL-60100 µM H₂O₂~3 µM~50% prevention of cell deathSigma-Aldrich

Table 2: Selectivity Profile of this compound

Cell Death PathwayInducing Agent(s)This compound EffectReference
ApoptosisEtoposide, Anticancer drugs, Fas ligandNo inhibition[1]
NecroptosisNot specifiedNo inhibitionMedchemExpress
Kinase Activity (S6K1, PKC isozymes)Not applicableNo effect at concentrations up to 50 µMSigma-Aldrich

Mechanism of Action & Signaling Pathway

This compound selectively inhibits necrosis induced by oxidative stress, such as that triggered by hydrogen peroxide (H₂O₂). While the precise molecular target of this compound has not yet been definitively identified, it is known to interrupt the downstream signaling cascade initiated by excessive ROS, thereby preventing necrotic cell death. It is crucial to distinguish this pathway from the well-defined RIPK1/RIPK3/MLKL-mediated necroptosis, which this compound does not inhibit.

The proposed signaling pathway for oxidative stress-induced necrosis involves the following key steps, with the presumed point of intervention for this compound indicated.

G cluster_0 Extracellular cluster_1 Cellular Compartment H2O2 Hydrogen Peroxide (H₂O₂) ROS ↑ Intracellular ROS H2O2->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction PARP1 PARP-1 Activation ROS->PARP1 mPTP mPTP Opening Mito_Dysfunction->mPTP ATP_Depletion ATP Depletion mPTP->ATP_Depletion PARP1->ATP_Depletion Membrane_Rupture Plasma Membrane Rupture ATP_Depletion->Membrane_Rupture Necrosis Necrotic Cell Death Membrane_Rupture->Necrosis IM54 This compound IM54->Mito_Dysfunction Inhibition IM54->PARP1 Inhibition

Caption: Proposed pathway of oxidative stress-induced necrosis and this compound's inhibitory action.

Pathway Description:

  • Initiation by Oxidative Stress: Exogenous or endogenous sources of high-level ROS, such as H₂O₂, overwhelm the cell's antioxidant capacity.

  • Mitochondrial Dysfunction: ROS directly damages mitochondria, leading to a positive feedback loop of further ROS production and a critical event known as the mitochondrial permeability transition pore (mPTP) opening.

  • PARP-1 Hyperactivation: Extensive DNA damage caused by ROS can lead to the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).

  • Energy Crisis: Both mPTP opening and PARP-1 hyperactivation lead to a catastrophic depletion of cellular ATP.

  • Cellular Collapse: The severe energy deficit results in the failure of ion pumps, leading to osmotic swelling, and ultimately, the rupture of the plasma membrane, releasing cellular contents and triggering inflammation.

This compound is hypothesized to act upstream of the irreversible cellular collapse, potentially by preserving mitochondrial integrity or by inhibiting key enzymatic players in the necrotic cascade that are distinct from the core necroptosis machinery.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay for Oxidative Stress-Induced Necrosis

This protocol is designed to quantify the protective effect of this compound against H₂O₂-induced cell death.

Materials:

  • HL-60 (human promyelocytic leukemia) cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂) (30% stock solution)

  • AlamarBlue™ or similar resazurin-based viability reagent

  • 96-well microplates (black, clear bottom for fluorescence)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1 hour at 37°C, 5% CO₂.

  • Induction of Necrosis: Prepare a fresh working solution of H₂O₂ in culture medium. Add H₂O₂ to the wells to a final concentration of 100 µM. Include untreated control wells.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add 10 µL of AlamarBlue™ reagent to each well. Incubate for an additional 2-4 hours, or until a color change is observed.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value for this compound.

G start Start seed_cells Seed HL-60 cells (1x10^5 cells/well) start->seed_cells add_im54 Add this compound/ Vehicle Control seed_cells->add_im54 incubate1 Incubate (1 hr) add_im54->incubate1 add_h2o2 Add H₂O₂ (100 µM) incubate1->add_h2o2 incubate2 Incubate (3-4 hrs) add_h2o2->incubate2 add_alamarblue Add AlamarBlue™ incubate2->add_alamarblue incubate3 Incubate (2-4 hrs) add_alamarblue->incubate3 read_plate Measure Fluorescence incubate3->read_plate analyze_data Analyze Data (Calculate % Viability, IC₅₀) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the cell viability assay to assess this compound's protective effects.

Morphological Assessment of Cell Death

This protocol allows for the qualitative assessment of the mode of cell death.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound

  • H₂O₂

  • Phase-contrast microscope with imaging capabilities

Procedure:

  • Culture cells to an appropriate confluency on a suitable imaging surface.

  • Treat the cells with this compound (e.g., 10 µM) or vehicle for 1 hour.

  • Induce cell death with H₂O₂ (e.g., 100 µM).

  • At various time points (e.g., 1, 2, 4 hours), acquire images using a phase-contrast microscope.

  • Observation:

    • Necrosis: Look for cell swelling, loss of plasma membrane integrity, and cellular lysis.

    • Apoptosis: Look for cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

    • Protected Cells: Observe cells that maintain a normal, healthy morphology in the presence of H₂O₂ and this compound.

G start Start culture_cells Culture cells on imaging surface start->culture_cells treat_cells Treat with this compound/ Vehicle culture_cells->treat_cells induce_death Induce with H₂O₂ treat_cells->induce_death acquire_images Acquire phase-contrast images at time points induce_death->acquire_images analyze_morphology Analyze cell morphology (Necrosis vs. Apoptosis vs. Healthy) acquire_images->analyze_morphology end End analyze_morphology->end

Caption: Workflow for the morphological assessment of cell death.

Conclusion and Future Directions

This compound represents a significant advancement in the study of regulated necrosis, offering a tool to selectively inhibit cell death induced by oxidative stress. Its specificity provides a clear advantage over less-selective inhibitors, enabling a more nuanced understanding of the pathological processes driven by this form of cell death.

Future research should focus on the definitive identification of the molecular target of this compound. Uncovering this target will not only elucidate the precise mechanism of oxidative stress-induced necrosis but also pave the way for the rational design of second-generation inhibitors with improved therapeutic potential. Furthermore, the evaluation of this compound in in vivo models of ischemia-reperfusion injury and neurodegenerative diseases will be critical in translating its promising in vitro activity into tangible therapeutic strategies.

References

The Biological Versatility of Indolylmaleimide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolylmaleimide derivatives, a class of compounds inspired by natural products like staurosporine, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1][2][3][4] Initially recognized for their potent protein kinase inhibitory activity, their biological functions are now understood to be far more diverse, spanning anti-cancer, neuroprotective, and even anti-parasitic applications. This technical guide provides an in-depth overview of the core biological functions of indolylmaleimide derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.

Core Biological Function: Protein Kinase Inhibition

The most prominent biological function of indolylmaleimide derivatives is the inhibition of protein kinases.[5] Many of these compounds function as ATP-competitive inhibitors, binding to the nucleotide-binding site of the kinase and preventing the transfer of a phosphate group to substrate proteins.[3][6] This action can disrupt dysregulated signaling pathways that are hallmarks of various diseases, particularly cancer.[7]

Key Kinase Targets

Protein Kinase C (PKC): The PKC family of serine/threonine kinases are crucial regulators of cellular proliferation, differentiation, and survival.[7] Many indolylmaleimide derivatives were originally developed as PKC inhibitors.[8] Some derivatives exhibit selectivity for specific PKC isotypes, such as PKC-α and PKC-β.[9] For instance, clinical candidates like Ruboxistaurin and Enzastaurin are known for their high potency against PKC-β.[1][2][3][4] Inhibition of PKC can disrupt downstream signaling cascades, including the MAPK/ERK pathway.[7]

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme implicated in a multitude of cellular processes, and its dysregulation is linked to cancer, type 2 diabetes, Alzheimer's disease, and bipolar disorders.[10] A significant number of indolylmaleimide derivatives have been identified as potent inhibitors of GSK-3β.[7][8][10][11] This inhibition can modulate Wnt signaling by affecting the stability of β-catenin.[8][12]

The following diagram illustrates the central role of indolylmaleimide derivatives in inhibiting PKC and GSK-3β signaling pathways.

G Figure 1. Indolylmaleimide Derivatives as Kinase Inhibitors cluster_0 PKC Pathway cluster_1 GSK-3β / Wnt Pathway PKC PKC Downstream_PKC Downstream Effectors (e.g., MAPK/ERK) PKC->Downstream_PKC Proliferation_PKC Cell Proliferation & Survival Downstream_PKC->Proliferation_PKC GSK3b GSK-3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Indolylmaleimide Indolylmaleimide Derivatives Indolylmaleimide->PKC Inhibits Indolylmaleimide->GSK3b Inhibits

Caption: Inhibition of PKC and GSK-3β by Indolylmaleimide Derivatives.

Therapeutic Applications and Other Biological Activities

The kinase inhibitory properties of indolylmaleimide derivatives have positioned them as promising candidates for various therapeutic areas.

  • Oncology: Their ability to inhibit kinases like PKC, GSK-3β, and others involved in cancer cell proliferation and survival makes them potent anti-cancer agents.[7][8] They have been shown to induce apoptosis and resensitize cancer cells to conventional chemotherapy.[8][13]

  • Neurodegenerative Diseases: The inhibition of GSK-3β is a key strategy in the research for treatments of Alzheimer's disease, as this kinase is involved in the phosphorylation of tau protein.[10][14]

  • Anti-parasitic Activity: Recent studies have uncovered a novel application for these compounds as anti-leishmanial agents, where they target the parasite's DNA topoisomerase 1B.[15][16][17][18]

  • Other Activities: Beyond kinase inhibition, some derivatives have been reported to inhibit calcium signaling and exhibit antimicrobial properties.[1][2][3][4] Certain bisindolylmaleimides can also act as inhibitors of transcription.[13]

Quantitative Data: A Comparative Overview

The efficacy of indolylmaleimide derivatives can vary significantly based on their specific chemical structure. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected derivatives against key kinase targets and various cancer cell lines, providing a basis for comparative analysis.

Table 1: Kinase Inhibitory Activity of Selected Indolylmaleimide Derivatives

CompoundTarget KinaseIC50Reference
Bisindolylmaleimide IX (Ro 31-8220)GSK-32.8 - 6.8 nM
Bisindolylmaleimide I (GF 109203x)GSK-3170 - 360 nM
Compound 7jGSK-3β0.73 nM
Compound 7aGSK-3β332.2 nM[10]
Compound 7lGSK-3β20.9 nM[10]
Indolyl-naphthyl maleimide 7PKC-α, PKC-βPotent[9]
Ruboxistaurin (LY333531)PKC-β14.7 nM[3]
EnzastaurinPKC-β6 nM[19]

Table 2: Cytotoxic Activity of Selected Indolylmaleimide Derivatives in Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Bisindolylmaleimide IXK562Chronic Myelogenous Leukemia~1.5[7]
HL-60Acute Promyelocytic Leukemia>10[7]
MCF7Breast Adenocarcinoma>10[7]
U251Glioblastoma>10[7]
EnzastaurinKBCervical Carcinoma~10 (modest inhibition)[7]
SotrastaurinKBCervical CarcinomaModest to no inhibition[7]
Go6976KBCervical CarcinomaModest to no inhibition[7]
Compound 7dHeLa, SMMC 7721, HL 60Cervical, Hepatocellular, LeukemiaModerate to high activity[20]

Experimental Protocols

The biological evaluation of indolylmaleimide derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for two fundamental experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[20][21][22][23]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[21][22] The amount of formazan produced is proportional to the number of viable cells.[22][24]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the indolylmaleimide derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only and untreated cell controls.[21]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21][23]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21][25]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21][22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[21]

Western Blot Analysis for Signaling Pathway Proteins

This technique is employed to determine the effect of indolylmaleimide derivatives on the expression and phosphorylation status of key proteins in signaling pathways like AKT, ERK, and GSK-3β.[7][26][27]

Methodology:

  • Cell Lysis: Treat cells with the indolylmaleimide compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7][28]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[7]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29][30]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[28][29]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-GSK-3β, anti-total-GSK-3β) overnight at 4°C with gentle agitation.[26][28]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[30]

The following diagram outlines a general workflow for the preclinical evaluation of indolylmaleimide derivatives.

G Figure 2. General Workflow for Preclinical Evaluation cluster_workflow Evaluation Pipeline Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Kinase In Vitro Kinase Assays (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase Cell_Based_Assays Cell-Based Assays (e.g., MTT, Apoptosis) In_Vitro_Kinase->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot) Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Assessment Toxicity & PK/PD Assessment In_Vivo_Studies->Toxicity_Assessment

Caption: A typical preclinical evaluation pipeline for indolylmaleimide derivatives.

Conclusion

Indolylmaleimide derivatives represent a versatile and powerful class of biologically active compounds. While their primary recognition comes from their potent inhibition of key protein kinases such as PKC and GSK-3β, ongoing research continues to unveil new targets and therapeutic possibilities. The comparative data and standardized protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of IM-54

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of IM-54, a novel investigational compound. The described methodologies are intended for researchers, scientists, and professionals in the field of drug development to assess the compound's efficacy and mechanism of action in a cancer cell line model.

Compound Information

Compound NameThis compound
Putative Class Kinase Inhibitor
Proposed Target Epidermal Growth Factor Receptor (EGFR)
Formulation 10 mM stock solution in DMSO
Storage -20°C, protected from light

Cell Line Selection and Culture

The human non-small cell lung cancer (NSCLC) cell line, A549, which expresses EGFR, is recommended for these studies.

Cell LineA549
Organism Human
Tissue Lung Carcinoma
Culture Medium F-12K Medium
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Culture Conditions 37°C, 5% CO2, humidified incubator

Experimental Protocols

A series of in vitro assays are outlined to determine the biological activity of this compound. The following protocols provide step-by-step instructions for their execution.

Cell Viability Assay (MTT Assay)

This assay is designed to assess the effect of this compound on the metabolic activity of A549 cells, which is an indicator of cell viability.

Workflow for Cell Viability Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed A549 cells in 96-well plate B Treat cells with this compound dilutions A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: Workflow of the MTT assay for cell viability.

Protocol:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 nM to 100 µM. A vehicle control (DMSO) should also be included.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical IC50 Data for this compound

CompoundCell LineAssayIncubation TimeIC50 (µM)
This compoundA549MTT48 hours2.5
Gefitinib (Control)A549MTT48 hours5.0
Western Blot Analysis for EGFR Signaling

This experiment aims to investigate the effect of this compound on the phosphorylation status of EGFR and its downstream effector, AKT, to confirm its mechanism of action.

Workflow for Western Blot Analysis

A Treat A549 cells with this compound B Lyse cells and collect protein A->B C Determine protein concentration (BCA assay) B->C D SDS-PAGE and transfer to PVDF membrane C->D E Block membrane and incubate with primary antibodies D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect signal using chemiluminescence F->G

Caption: General workflow for Western Blot analysis.

Protocol:

  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (2.5 µM and 5 µM) for 24 hours. Include a vehicle control.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, and GAPDH overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels relative to the loading control (GAPDH).

Hypothetical Densitometry Data

Treatmentp-EGFR/EGFR Ratiop-AKT/AKT Ratio
Vehicle Control1.001.00
This compound (2.5 µM)0.450.55
This compound (5.0 µM)0.150.20

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the EGFR signaling pathway.

Proposed EGFR Signaling Pathway Inhibition by this compound

cluster_0 Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates IM54 This compound IM54->EGFR Inhibition AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: this compound inhibits EGFR, leading to downstream effects.

Application Notes and Protocols for IM-54 in Primary Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM-54 is a cell-permeable, mono-indolylmaleimide compound identified as a potent and selective inhibitor of oxidative stress-induced necrosis.[1][2] Unlike many other cell death inhibitors, this compound does not afford protection against apoptosis induced by various stimuli, nor does it inhibit necroptosis, a programmed form of necrosis dependent on RIPK1 signaling.[3][4] This specificity makes this compound a valuable tool for dissecting the molecular mechanisms of oxidative stress-induced necrosis and for exploring its therapeutic potential in pathologies where this form of cell death is implicated, such as ischemia-reperfusion injury and neurodegenerative diseases.[2][5]

Primary cell cultures are considered more representative of in vivo tissues compared to immortalized cell lines, providing more physiologically relevant data for preclinical studies.[6] These application notes provide detailed protocols for the utilization of this compound in primary cell culture models to investigate its cytoprotective effects.

This compound: Properties and Mechanism of Action

While the precise molecular target of this compound is still under investigation, its activity is characterized by the selective inhibition of necrotic cell death triggered by oxidative insults.[5]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

PropertyValueCell TypeInducerReference
IC50 for Necrosis Inhibition ~3 µMHL-60100 µM H₂O₂--INVALID-LINK--
Kinase Inhibition No significant inhibition up to 50 µM-S6K1, PKC isozymes--INVALID-LINK--
Apoptosis Inhibition No inhibitionHL-60Etoposide--INVALID-LINK--
Necroptosis Inhibition No inhibitionJurkatFasL + Z-VAD-FMK[3]

Signaling Pathway

The signaling pathway modulated by this compound to prevent oxidative stress-induced necrosis is not fully elucidated. However, it is known to be independent of the well-characterized apoptosis and necroptosis pathways. The following diagram illustrates a hypothetical signaling cascade based on current knowledge.

G oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Increased Intracellular ROS oxidative_stress->ros unknown_target Unknown Molecular Target(s) ros->unknown_target downstream_effector Downstream Necrotic Effectors unknown_target->downstream_effector necrosis Necrotic Cell Death downstream_effector->necrosis im54 This compound im54->unknown_target apoptosis Apoptosis necroptosis Necroptosis (RIPK1-dependent)

Hypothetical Signaling Pathway of this compound in Necrosis Inhibition.

Experimental Protocols

The following protocols are generalized for primary neuron and cardiomyocyte cultures and should be optimized for specific cell types and experimental conditions.

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a powder. Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solution aliquots at -20°C or -80°C, protected from light.

Primary Cell Culture and Maintenance
  • Primary Neuron Culture:

    • Isolate primary neurons from the desired brain region (e.g., cortex, hippocampus) of embryonic rodents (e.g., E18 mice or rats).

    • Plate dissociated neurons onto culture vessels pre-coated with poly-D-lysine or poly-L-ornithine and laminin.

    • Culture neurons in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).

    • Maintain cultures at 37°C in a humidified incubator with 5% CO₂. Perform partial media changes every 2-3 days.

  • Primary Cardiomyocyte Culture:

    • Isolate primary cardiomyocytes from neonatal rodent hearts.

    • Pre-plate the cell suspension to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.

    • Plate cardiomyocytes on fibronectin or laminin-coated culture dishes.

    • Culture in a cardiomyocyte-specific medium (e.g., DMEM/F12 supplemented with fetal bovine serum, and other specific growth factors).

    • Maintain cultures at 37°C in a humidified incubator with 5% CO₂.

Induction of Oxidative Stress-Induced Necrosis
  • After allowing primary cells to mature in culture (e.g., 7-10 days for neurons), replace the culture medium with fresh, pre-warmed medium.

  • Add the oxidative stress-inducing agent. Common inducers include:

    • Hydrogen Peroxide (H₂O₂): A final concentration of 50-200 µM for 3-6 hours is a common starting point.

    • Glutamate: For primary neurons, excitotoxicity can be induced with 50-100 µM glutamate for 24 hours.

  • A dose-response and time-course experiment should be performed to determine the optimal concentration and duration of the inducer to achieve a significant level of necrosis without excessive apoptosis.

Treatment with this compound
  • Pre-treatment: For optimal protection, pre-treat the primary cell cultures with this compound for a specific duration (e.g., 1-2 hours) before inducing oxidative stress.

  • Co-treatment: Alternatively, this compound can be added simultaneously with the oxidative stress inducer.

  • Concentration Range: Based on available data, a starting concentration range of 1-10 µM for this compound is recommended. A dose-response curve should be generated to determine the optimal protective concentration for the specific primary cell type and injury model.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound treated wells) to account for any effects of the solvent.

Assessment of Cell Viability and Necrosis

Several methods can be used to quantify necrosis and distinguish it from apoptosis.

  • Lactate Dehydrogenase (LDH) Assay:

    • At the end of the treatment period, collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

    • Lyse the remaining cells to measure the maximum LDH release.

    • Calculate the percentage of LDH release as an indicator of plasma membrane rupture and necrosis.

  • Propidium Iodide (PI) Staining:

    • Add propidium iodide, a fluorescent dye that only enters cells with a compromised plasma membrane, to the culture medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of PI-positive (necrotic) cells relative to the total number of cells (e.g., counterstained with Hoechst 33342).

  • Annexin V and PI Staining:

    • Use flow cytometry or fluorescence microscopy to co-stain cells with Annexin V (an early marker of apoptosis) and PI.

    • This allows for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and primary necrotic (Annexin V-/PI+) cell populations.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the cytoprotective effects of this compound in a primary cell culture model.

G start Start culture Primary Cell Culture (e.g., Neurons, Cardiomyocytes) start->culture treatment Treatment Groups: - Vehicle Control - this compound (Dose-Response) - Positive Control (Optional) culture->treatment inducer Induce Oxidative Stress (e.g., H₂O₂) treatment->inducer incubation Incubate for Defined Period inducer->incubation assessment Assess Cell Viability and Necrosis (LDH, PI Staining, etc.) incubation->assessment analysis Data Analysis and Quantification assessment->analysis end End analysis->end

Workflow for Screening this compound's Cytoprotective Effects.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Example Table: Effect of this compound on H₂O₂-Induced Necrosis in Primary Cortical Neurons
Treatment GroupThis compound (µM)% LDH Release (Mean ± SD)% Cell Viability (Mean ± SD)
Control 05.2 ± 1.198.5 ± 2.3
H₂O₂ (100 µM) 065.8 ± 5.432.1 ± 4.9
H₂O₂ + this compound 152.3 ± 4.845.7 ± 5.1
H₂O₂ + this compound 335.1 ± 3.968.2 ± 6.3
H₂O₂ + this compound 1020.7 ± 2.581.4 ± 7.0
This compound only 105.5 ± 1.397.9 ± 2.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a selective and potent inhibitor of oxidative stress-induced necrosis, offering a valuable tool for studying this specific mode of cell death in physiologically relevant primary cell culture models. The protocols and guidelines provided in these application notes serve as a starting point for researchers to design and execute experiments aimed at elucidating the mechanisms of necrosis and evaluating the therapeutic potential of its inhibition. As the precise molecular target of this compound is an active area of research, future studies using this compound in primary cell models will be crucial for advancing our understanding of necrotic cell death pathways.

References

Application Notes and Protocols: Utilizing IM-54 to Inhibit H2O2-Induced Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), is a key pathological factor in a variety of diseases, leading to cellular damage and death. A significant mode of cell death induced by severe oxidative stress is necrosis, a process traditionally considered unregulated but now understood to involve specific signaling pathways. IM-54 is a novel small molecule that has been identified as a selective inhibitor of oxidative stress-induced necrosis, offering a valuable tool for studying the mechanisms of necrotic cell death and as a potential therapeutic agent.[1][2][3] Unlike broad-spectrum inhibitors, this compound specifically targets necrosis without affecting apoptosis, providing a refined instrument for dissecting cell death pathways.[1][2][3]

These application notes provide detailed protocols for utilizing this compound to inhibit H2O2-induced necrosis in a research setting. The included data and methodologies are intended to guide researchers in designing and executing experiments to investigate the protective effects of this compound.

Data Presentation

The following tables summarize the key reagents and their effective concentrations for studying the inhibitory effect of this compound on H2O2-induced necrosis, based on available literature.

Table 1: Reagents and Recommended Concentrations

ReagentFunctionRecommended ConcentrationCell Line Example
This compoundInhibitor of H2O2-induced necrosis10 µMHL-60, Jurkat
Hydrogen Peroxide (H2O2)Inducer of oxidative stress and necrosis30 µM - 500 µMHL-60, Jurkat, Human Lung Fibroblasts

Note on Dose-Response Data: While a concentration of 10 µM for this compound has been shown to be effective in inhibiting H2O2-induced necrosis, comprehensive publically available dose-response studies detailing the IC50 of this compound are limited. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Signaling Pathways

The precise molecular target of this compound in the H2O2-induced necrosis pathway has not yet been fully elucidated. It is known that this compound was developed from a kinase inhibitor, suggesting its mechanism may involve the inhibition of a specific kinase.[1] The signaling cascade of H2O2-induced necrosis is complex and can be cell-type dependent, but generally involves an increase in intracellular ROS, leading to mitochondrial dysfunction, ATP depletion, and loss of membrane integrity.

Below is a generalized diagram of a potential H2O2-induced necrosis pathway and the proposed point of intervention for this compound.

H2O2_Necrosis_Pathway H2O2 Hydrogen Peroxide (H2O2) ROS ↑ Intracellular ROS H2O2->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria UnknownKinase Putative Kinase Target ROS->UnknownKinase ATP ↓ ATP Depletion Mitochondria->ATP Membrane Plasma Membrane Damage ATP->Membrane Necrosis Necrosis Membrane->Necrosis IM54 This compound IM54->UnknownKinase UnknownKinase->Mitochondria Experimental_Workflow Start Start CellCulture Cell Culture (e.g., HL-60) Start->CellCulture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding IM54_Pretreat Pre-treat with this compound (1 hour) CellSeeding->IM54_Pretreat H2O2_Treatment Treat with H2O2 (3-6 hours) IM54_Pretreat->H2O2_Treatment AlamarBlue Add AlamarBlue™ Reagent H2O2_Treatment->AlamarBlue Incubate_AB Incubate (1-4 hours) AlamarBlue->Incubate_AB Measure Measure Fluorescence Incubate_AB->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

References

In Vivo Administration and Dosage of IM-54 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM-54 is a potent and selective inhibitor of oxidative stress-induced necrosis, a critical process implicated in various pathologies, including ischemia-reperfusion injury.[1][2] While the in vitro bioactivity of this compound has been established, detailed protocols for its in vivo administration and dosage in murine models are not extensively documented in publicly available literature. This document aims to provide a foundational guide for researchers initiating in vivo studies with this compound in mice. It includes a summary of known information, a recommended protocol for vehicle formulation, and general guidance for designing in vivo experiments. The absence of specific published in vivo dosage and administration data for this compound necessitates a cautious and methodical approach to experimental design, starting with dose-ranging and tolerability studies.

Introduction

Necrosis, once considered a passive and unregulated form of cell death, is now recognized as a programmed process that plays a significant role in various diseases. This compound, an indolylmaleimide derivative, has emerged as a valuable research tool due to its specific inhibition of necrosis induced by oxidative stress, without affecting apoptosis.[1][2] This selectivity makes this compound a promising candidate for investigating the molecular mechanisms of necrosis and for developing therapeutic strategies against conditions where necrotic cell death is a key pathological feature. To facilitate the transition from in vitro to in vivo research, this document provides the available information and general protocols for the use of this compound in mouse models.

Quantitative Data Summary

As of the latest literature review, specific quantitative data regarding the in vivo dosage, administration route, and efficacy of this compound in mouse models have not been published. Researchers are advised to perform initial dose-finding and toxicity studies to determine the optimal and safe dosage range for their specific mouse strain and disease model.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Due to the hydrophobic nature of this compound, a suitable vehicle is required for its in vivo delivery. The following protocol, adapted from recommendations for similar small molecules, can be used as a starting point for creating a stable formulation for parenteral administration in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Vehicle Formulation (for a final volume of 1 mL):

    • In a sterile microcentrifuge tube, add 100 µL of the this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

  • Final Concentration:

    • The final concentration of this compound in this formulation will be 1 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Adjust the initial stock concentration or volumes to achieve the desired final concentration for injection.

Note: This formulation is a suggestion and may require optimization based on the desired dose and administration route. It is crucial to visually inspect the final solution for any precipitation before administration. The working solution should be prepared fresh on the day of the experiment.

Recommended In Vivo Experimental Workflow

Given the lack of established protocols, a systematic approach is essential when working with this compound in vivo for the first time.

experimental_workflow cluster_0 Phase 1: Pre-Experimentation cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Analysis A Literature Review & Formulation Development B Acute Toxicity & MTD Study (Single Dose Escalation) A->B C Pharmacokinetic (PK) Study (Optional but Recommended) B->C D Dose-Response Study in Disease Model C->D E Definitive Efficacy Study (Optimal Dose & Schedule) D->E F Endpoint Analysis: - Histopathology - Biomarker Analysis - Functional Outcomes E->F

Caption: A logical workflow for in vivo studies with this compound.

Detailed Steps:

  • Acute Toxicity and Maximum Tolerated Dose (MTD) Study:

    • Objective: To determine the safety profile of this compound and identify the highest dose that does not cause significant toxicity.

    • Method: Administer single escalating doses of this compound to small groups of mice. Observe the animals for clinical signs of toxicity (e.g., weight loss, behavioral changes, morbidity) for a defined period (e.g., 7-14 days).

    • Administration Routes: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for preclinical studies. The choice of route may depend on the disease model and desired pharmacokinetic profile.

  • Pharmacokinetic (PK) Study (Optional but Recommended):

    • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

    • Method: Administer a single, non-toxic dose of this compound to a cohort of mice. Collect blood samples at various time points post-administration. Analyze the plasma concentrations of this compound over time to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

  • Dose-Response Study in a Disease Model:

    • Objective: To identify the effective dose range of this compound in a relevant mouse model of a disease involving oxidative stress-induced necrosis (e.g., myocardial ischemia-reperfusion injury, stroke).

    • Method: Administer a range of this compound doses (based on the MTD study) to different groups of diseased mice. Evaluate relevant endpoints to assess efficacy.

  • Definitive Efficacy Study:

    • Objective: To confirm the therapeutic efficacy of the optimal dose and administration schedule of this compound.

    • Method: Use the optimal dose determined from the dose-response study in a larger cohort of animals to robustly evaluate the therapeutic effects of this compound on primary and secondary endpoints.

Signaling Pathway

This compound is known to selectively inhibit necrosis induced by oxidative stress. While the precise molecular target is still under investigation, its mechanism is distinct from the inhibition of apoptosis or necroptosis.

signaling_pathway cluster_pathway Mechanism of this compound Action Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Unknown_Target Unknown Molecular Target(s) Oxidative_Stress->Unknown_Target Activates Necrosis Necrotic Cell Death Unknown_Target->Necrosis Leads to IM54 This compound IM54->Unknown_Target Inhibits Apoptosis Apoptosis Necroptosis Necroptosis FasL Fas Ligand / Anticancer Drugs FasL->Apoptosis TNFa TNF-α + z-VAD-fmk TNFa->Necroptosis

Caption: Proposed signaling pathway of this compound.

Disclaimer: The information provided in these application notes is intended for guidance purposes only. Researchers should critically evaluate this information in the context of their own experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with IM-54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant contributor to the morbidity and mortality associated with conditions like myocardial infarction and stroke. A key driver of IRI is oxidative stress, which leads to various forms of cell death, including necrosis.

IM-54 is a selective inhibitor of necrosis induced by oxidative stress, making it a promising research tool and potential therapeutic agent for mitigating IRI.[1] Developed through the chemical modification of a kinase inhibitor, this compound has been designed to be a potent and selective inhibitor of necrosis without affecting apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of ischemia-reperfusion injury, enabling researchers to investigate its cardioprotective effects and elucidate the molecular mechanisms of necrosis in IRI.

Proposed Mechanism of Action of this compound in Ischemia-Reperfusion Injury

During ischemia-reperfusion, the sudden influx of oxygen leads to a burst of reactive oxygen species (ROS), initiating a cascade of events that culminate in cell death. One of the critical events in oxidative stress-induced necrosis is the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and ultimately, necrotic cell death.

Based on its known function as an inhibitor of oxidative stress-induced necrosis, it is hypothesized that this compound exerts its protective effects in IRI by preventing the opening of the mPTP. By stabilizing the mitochondrial membrane and inhibiting this key step in the necrotic pathway, this compound can preserve mitochondrial function, maintain cellular energy levels, and reduce the extent of tissue damage following reperfusion.

IM54_Mechanism Ischemia Ischemia Reperfusion Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ROS->mPTP Mitochondrial_Dysfunction Mitochondrial Dysfunction (↓ ATP, ↑ Swelling) mPTP->Mitochondrial_Dysfunction Necrosis Necrotic Cell Death Mitochondrial_Dysfunction->Necrosis Tissue_Protection Cardioprotection & Tissue Salvage IM54 This compound IM54->mPTP Inhibits IM54->Tissue_Protection

Proposed mechanism of this compound in IRI.

Data Presentation

The following tables are templates for summarizing quantitative data from the proposed experiments.

Table 1: In Vitro Cell Viability and Necrosis

Treatment GroupCell Viability (%)Necrotic Cells (%) (e.g., PI positive)
Normoxia Control
Ischemia/Reperfusion (I/R) + Vehicle
I/R + this compound (Dose 1)
I/R + this compound (Dose 2)
I/R + this compound (Dose 3)

Table 2: In Vivo Myocardial Infarct Size

Treatment GroupArea at Risk (AAR) / Left Ventricle (LV) (%)Infarct Size (IS) / AAR (%)
Sham
I/R + Vehicle
I/R + this compound (Dose 1)
I/R + this compound (Dose 2)
I/R + this compound (Dose 3)

Table 3: Cardiac Oxidative Stress Markers

Treatment GroupMalondialdehyde (MDA) Levels (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)
Sham
I/R + Vehicle
I/R + this compound

Experimental Protocols

In Vitro Model of Simulated Ischemia-Reperfusion (SIR) Injury in Cardiomyocytes

This protocol describes the induction of SIR in cultured cardiomyocytes (e.g., H9c2 cells or primary neonatal rat ventricular myocytes) and the assessment of this compound's protective effects.

Materials:

  • Cultured cardiomyocytes

  • DMEM (glucose-free, serum-free)

  • Mineral oil

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell viability assay reagents (e.g., Trypan Blue, Calcein-AM/Ethidium Homodimer-1)

  • Necrosis assay reagents (e.g., Propidium Iodide)

  • Hypoxia chamber or gas-controlled microplate reader

Protocol:

  • Cell Culture: Plate cardiomyocytes at an appropriate density in multi-well plates and allow them to adhere and grow to confluence.

  • This compound Pre-treatment: Prepare different concentrations of this compound in serum-free culture medium. Replace the culture medium with the this compound-containing medium or vehicle control and incubate for a predetermined time (e.g., 1 hour) under normoxic conditions (37°C, 5% CO2).

  • Simulated Ischemia:

    • Remove the pre-treatment medium and wash the cells with glucose-free, serum-free DMEM.

    • Add fresh glucose-free, serum-free DMEM and overlay with mineral oil to create a hypoxic environment.

    • Place the cells in a hypoxia chamber (e.g., 95% N2, 5% CO2) or a gas-controlled microplate reader for a specified duration to induce ischemia (e.g., 3-6 hours).

  • Simulated Reperfusion:

    • Remove the cells from the hypoxic environment.

    • Remove the mineral oil and the ischemic medium.

    • Add pre-warmed, complete culture medium (containing glucose and serum) to simulate reperfusion.

    • Return the cells to a standard incubator (37°C, 5% CO2) for a defined reperfusion period (e.g., 2-4 hours).

  • Assessment of Cell Viability and Necrosis:

    • Following the reperfusion period, assess cell viability using a suitable assay (e.g., Trypan Blue exclusion, Calcein-AM/EthD-1 staining).

    • Quantify necrotic cell death using a membrane-impermeant dye such as Propidium Iodide (PI) and flow cytometry or fluorescence microscopy.

In_Vitro_Workflow Start Plate Cardiomyocytes Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Ischemia Simulated Ischemia (Hypoxia, Glucose Deprivation) Pretreat->Ischemia Reperfusion Simulated Reperfusion (Normoxia, Glucose) Ischemia->Reperfusion Analysis Assess Cell Viability and Necrosis Reperfusion->Analysis In_Vivo_Workflow Start Anesthetize and Ventilate Animal Surgery Thoracotomy and LAD Ligation Start->Surgery Ischemia Induce Myocardial Ischemia Surgery->Ischemia Treatment Administer this compound or Vehicle Ischemia->Treatment Reperfusion Release LAD Ligation for Reperfusion Treatment->Reperfusion Recovery Post-operative Recovery Reperfusion->Recovery Analysis Measure Infarct Size (TTC Staining) Recovery->Analysis

References

How to prepare IM-54 stock and working solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM-54 is a potent and selective inhibitor of oxidative stress-induced necrosis.[1][2] These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for in vitro and in vivo studies. Adherence to these guidelines will ensure solution stability and concentration accuracy for reproducible experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant efficacy in protecting cells from necrosis induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂).[1][2] It exhibits strong inhibitory activity with an IC₅₀ of 0.25 μM in HL-60 cells.[2] Its selective mechanism of action makes it a valuable tool for investigating the molecular pathways of cell death and for the development of potential therapeutic agents in conditions associated with oxidative damage.

Physicochemical and Solubility Data

Accurate preparation of this compound solutions begins with an understanding of its physical and chemical properties. This data is essential for selecting the appropriate solvent and ensuring the compound remains in solution during storage and experimentation.

PropertyValueSource
Molecular Weight 325.41 g/mol [1]
Solubility in DMSO 65 mg/mL (199.74 mM)[1]
Solubility in Ethanol 5 mg/mL[1]
Solubility in Water Insoluble[1]
Appearance Powder[1]

Note: The use of fresh, high-purity DMSO is recommended as moisture can reduce the solubility of this compound.[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.2541 mg of this compound (Molecular Weight = 325.41).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

  • Store aliquots at -80°C for long-term storage (up to 1 year).[1]

  • For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration in the appropriate cell culture medium or experimental buffer.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sterile cell culture medium or experimental buffer

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental volume. The following formula can be used:

    M₁V₁ = M₂V₂

    Where:

    • M₁ = Concentration of the stock solution (e.g., 10 mM)

    • V₁ = Volume of the stock solution to be added

    • M₂ = Desired final concentration of the working solution (e.g., 10 µM)

    • V₂ = Final volume of the working solution

    Example: To prepare 1 mL of a 10 µM working solution: (10,000 µM) * V₁ = (10 µM) * (1000 µL) V₁ = 1 µL

  • Prepare Working Solution: Add the calculated volume of the this compound stock solution to the appropriate volume of cell culture medium or buffer. In the example above, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment.

Important Consideration: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For each experiment dilute Dilute in Culture Medium/Buffer thaw->dilute mix Mix Thoroughly dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Simplified Signaling Pathway of this compound Action

G stress Oxidative Stress (e.g., H₂O₂) cell Cell stress->cell necrosis Necrotic Cell Death cell->necrosis Induces im54 This compound im54->cell Inhibits Necrosis

Caption: this compound selectively inhibits oxidative stress-induced necrosis.

References

Application Notes and Protocols for Cell Viability Assays with IM-54 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM-54 is a novel small molecule that has been identified as a selective inhibitor of oxidative stress-induced necrosis.[1] Unlike other forms of regulated cell death, such as apoptosis or necroptosis, the pathway inhibited by this compound appears to be a distinct form of necrosis.[2][3] Understanding the efficacy and mechanism of action of this compound is crucial for its potential development as a therapeutic agent in conditions where oxidative stress-mediated cell death is a key pathological feature.

These application notes provide detailed protocols for assessing cell viability following treatment with this compound in the context of oxidative stress. The included methodologies for MTT and CellTiter-Glo® assays are standard and robust methods for quantifying cellular metabolic activity and ATP levels, respectively, as indicators of cell viability.

Mechanism of Action of this compound

This compound specifically inhibits necrotic cell death induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1] Importantly, it does not protect against apoptosis triggered by various anticancer drugs or Fas ligand.[2] Furthermore, this compound's mechanism is distinct from that of known inhibitors of other regulated cell death pathways, including the necroptosis inhibitor Necrostatin-1, the ferroptosis inhibitor ferrostatin-1, and inhibitors of the mitochondrial permeability transition pore (mPTP) like cyclosporin A.[2] While the precise molecular target of this compound is still under investigation, its specificity suggests it acts on a key component of a distinct oxidative stress-induced necrotic pathway.

A proposed pathway for oxidative stress-induced necrosis involves the opening of the mitochondrial permeability transition pore (mPTP), a process regulated by cyclophilin D (CypD).[4][5][6][7] Oxidative stress can trigger the interaction of p53 with CypD, leading to mPTP opening, mitochondrial dysfunction, and ultimately necrotic cell death. Given that this compound is specific for oxidative stress-induced necrosis, a plausible hypothesis for its mechanism of action is the modulation of this mPTP-dependent pathway, although direct evidence is pending.

Data Presentation: Efficacy of this compound in a Model of Oxidative Stress

The following table summarizes the known quantitative data for this compound in inhibiting oxidative stress-induced cell death. Further studies are required to expand this dataset across various cell lines and oxidative stress inducers.

Cell LineOxidative StressorThis compound ConcentrationIncubation TimePercent Inhibition of Cell DeathReference
HL-60100 µM H₂O₂~3 µM3 hours~50%[2]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cell Viability Assay prep Prepare Cell Culture (e.g., 96-well plate) treat Induce Oxidative Stress (e.g., H₂O₂) prep->treat im54 Add this compound Treatment (various concentrations) treat->im54 incubate Incubate (specific time and conditions) im54->incubate assay Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) incubate->assay measure Measure Signal (Absorbance or Luminescence) assay->measure analyze Data Analysis (Calculate % viability, IC₅₀) measure->analyze

Caption: Workflow for assessing this compound's effect on cell viability.

G cluster_pathway Proposed Signaling Pathway of Oxidative Stress-Induced Necrosis and this compound Action stress Oxidative Stress (e.g., H₂O₂) ros Increased Intracellular ROS stress->ros p53 p53 Activation & Mitochondrial Translocation ros->p53 mptp Mitochondrial Permeability Transition Pore (mPTP) Opening ros->mptp induces cypd Cyclophilin D (CypD) p53->cypd interacts with cypd->mptp regulates mito_dys Mitochondrial Dysfunction (ΔΨm collapse, ATP depletion) mptp->mito_dys necrosis Necrotic Cell Death mito_dys->necrosis im54 This compound im54->mptp Inhibits (Proposed)

Caption: Proposed mechanism of this compound in inhibiting necrosis.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[8]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound (reconstituted in an appropriate solvent, e.g., DMSO)

  • Oxidative stress inducer (e.g., Hydrogen Peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Prepare the oxidative stressor solution at the desired concentration in serum-free medium.

    • Aspirate the medium from the wells.

    • Add the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

    • Immediately add the oxidative stressor to the wells (except for the untreated control wells).

    • The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate for the desired period (e.g., 3-24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to each well.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group (100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[4]

Materials:

  • Cells of interest

  • Opaque-walled 96-well plates (white or black)

  • Complete cell culture medium

  • This compound (reconstituted in an appropriate solvent, e.g., DMSO)

  • Oxidative stress inducer (e.g., Hydrogen Peroxide, H₂O₂)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate according to the manufacturer's protocol to form the CellTiter-Glo® Reagent. Allow the reagent to equilibrate to room temperature before use.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the oxidative stressor as described in the MTT assay protocol.

    • Treat the cells and include appropriate controls (untreated, vehicle, and oxidative stressor alone).

  • Incubation: Incubate the plate for the desired period at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells (medium and reagent only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group (100% viability).

    • Generate a dose-response curve and determine the IC₅₀ value of this compound.

References

Application Notes and Protocols for IM-54 in HL-60 and H9c2 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IM-54, a selective inhibitor of oxidative stress-induced necrosis, in studies involving the human promyelocytic leukemia cell line (HL-60) and the rat cardiac myoblast cell line (H9c2). Detailed protocols for key experiments and data interpretation are included to facilitate research into the cytoprotective effects of this compound.

Introduction to this compound

This compound is a cell-permeable mono-indolylmaleimide compound that has been identified as a selective inhibitor of necrosis induced by oxidative stress.[1] It has been shown to prevent ~50% of cell death in HL-60 cells subjected to 100 µM hydrogen peroxide (H₂O₂) at a concentration of approximately 3 µM.[2] Notably, this compound does not exhibit antioxidant properties nor does it inhibit apoptosis induced by agents such as etoposide. Furthermore, it does not affect the kinase activities of S6K1 and PKC isozymes at concentrations up to 50 µM.[2] These characteristics make this compound a specific tool for investigating the signaling pathways involved in necrotic cell death.

While the effects of this compound have been documented in HL-60 cells, its application in H9c2 cardiomyocytes, a common model for studying cardiac physiology and pathology, is an area of growing interest. These notes provide protocols for exploring its potential cardioprotective effects against oxidative stress.

Data Presentation

Table 1: Summary of this compound Activity in HL-60 Cells

ParameterCell LineStress InducerEffective Concentration of this compoundObserved EffectReference
Inhibition of NecrosisHL-60100 µM H₂O₂~3 µM~50% prevention of cell death[2]

Table 2: Recommended H₂O₂ Concentrations for Inducing Oxidative Stress in H9c2 Cells

H₂O₂ ConcentrationIncubation TimeExpected OutcomeReference
100 - 400 µM1 - 6 hoursDose- and time-dependent decrease in cell viability[1]
200 µM3 hoursSignificant increase in apoptosis and ROS production[3]
750 µM15 - 120 minutesInduction of oxidative stress markers[2]

Experimental Protocols

Protocol 1: Culturing and Maintenance of HL-60 and H9c2 Cell Lines

HL-60 Cell Culture

The HL-60 cell line is a human leukemia cell line that grows in suspension.[4][5]

  • Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: The doubling time is approximately 36-48 hours.[4] Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. To subculture, centrifuge the cell suspension, remove the old medium, and resuspend the cells in fresh medium at the desired density.

H9c2 Cell Culture

H9c2 is an adherent cell line derived from rat heart tissue.[4]

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate at a lower density.

Protocol 2: Induction of Oxidative Stress and Treatment with this compound

For HL-60 Cells:

  • Seed HL-60 cells in a multi-well plate at a density of 5 x 10⁵ cells/mL.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM.

  • Incubate for the desired time period (e.g., 4-6 hours).

  • Proceed with cell viability or necrosis assays.

For H9c2 Cells:

  • Seed H9c2 cells in a multi-well plate and allow them to adhere and reach 70-80% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) for 1-2 hours in serum-free medium. Include a vehicle control (DMSO).

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100-400 µM.[1]

  • Incubate for the desired time period (e.g., 3-6 hours).

  • Proceed with cell viability or other relevant assays.

Protocol 3: Assessment of Cell Viability and Necrosis

MTT Assay (for both cell lines):

  • After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • For adherent H9c2 cells, remove the medium and dissolve the crystals in DMSO. For suspension HL-60 cells, centrifuge the plate, remove the supernatant, and then add DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay (for necrosis):

  • After treatment, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the amount of LDH released from damaged cells, which is an indicator of necrosis.

Propidium Iodide (PI) Staining and Flow Cytometry (for necrosis):

  • Harvest the cells (for H9c2, detach with trypsin).

  • Wash the cells with cold PBS.

  • Resuspend the cells in a binding buffer.

  • Add PI solution to a final concentration of 1-2 µg/mL.

  • Analyze the cells by flow cytometry. PI-positive cells are considered necrotic or late apoptotic.

Mandatory Visualizations

G cluster_stress Oxidative Stress cluster_cell Cellular Response H2O2 H2O2 ROS_increase Increased ROS H2O2->ROS_increase Mitochondrial_Damage Mitochondrial Damage ROS_increase->Mitochondrial_Damage ATP_depletion ATP Depletion Mitochondrial_Damage->ATP_depletion Necrosis Necrosis ATP_depletion->Necrosis IM54 This compound IM54->Necrosis Inhibits

Caption: Putative mechanism of this compound in inhibiting oxidative stress-induced necrosis.

G cluster_setup Experimental Setup cluster_stress Stress Induction cluster_analysis Analysis Seed_Cells 1. Seed HL-60 or H9c2 cells Pre-treat 2. Pre-treat with this compound Seed_Cells->Pre-treat Add_H2O2 3. Add H₂O₂ Pre-treat->Add_H2O2 Incubate 4. Incubate Add_H2O2->Incubate Assay 5. Perform Viability/Necrosis Assay Incubate->Assay

Caption: General experimental workflow for assessing this compound's protective effects.

G cluster_pathways Potential Signaling Pathways Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1/Nrf2 Pathway Oxidative_Stress->Keap1_Nrf2 PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt MAPK MAPK Pathways (p38, JNK, ERK) Oxidative_Stress->MAPK Cell_Survival Cell Survival Keap1_Nrf2->Cell_Survival PI3K_Akt->Cell_Survival Cell_Death Cell Death (Necrosis) MAPK->Cell_Death IM54 This compound IM54->Cell_Death Potential Inhibition

Caption: Potential signaling pathways affected by oxidative stress in H9c2 cells.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Death with ISG54 (IM-54)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The term "IM-54" can be ambiguous. Scientific literature describes two distinct molecules with similar designations: ISG54 (IFIT2) , an interferon-stimulated gene that induces apoptosis[1][2], and This compound , a synthetic molecule that inhibits oxidative stress-induced necrosis[3][4]. This document focuses on ISG54 (Interferon-Stimulated Gene 54) , a mediator of apoptosis, and its analysis using flow cytometry.

Introduction to ISG54-Mediated Cell Death

Interferon-Stimulated Gene 54 (ISG54), also known as IFIT2 (IFN-induced protein with tetratricopeptide repeats 2), is a key mediator of apoptosis in response to signals like viral infections or interferon (IFN) stimulation[1][2]. Expression of ISG54 can independently trigger programmed cell death. This process is executed through the intrinsic, or mitochondrial, pathway of apoptosis.

The mechanism involves the pro-apoptotic Bcl-2 family members, Bax and Bak. Cells lacking these proteins are resistant to the apoptotic effects of ISG54[1][2]. The process culminates in the activation of key executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis[2]. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of ISG54-induced apoptosis and differentiate it from necrosis[1][5].

Signaling Pathway of ISG54-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by ISG54.

G cluster_0 Cellular Stress (e.g., IFN, Viral Infection) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase ISG54 ISG54 (IFIT2) Expression BaxBak Bax/Bak Activation ISG54->BaxBak Directly or Indirectly Triggers Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bclxl Anti-apoptotic Proteins (e.g., Bcl-xL) Bclxl->BaxBak Inhibits G start Start: ISG54-expressing cells and controls harvest 1. Harvest Cells (Adherent + Supernatant) start->harvest wash1 2. Wash with Cold PBS harvest->wash1 resuspend 3. Resuspend in 1X Binding Buffer wash1->resuspend stain_av 4. Add Annexin V-FITC Incubate 15 min (Dark) resuspend->stain_av stain_pi 5. Add Propidium Iodide stain_av->stain_pi acquire 6. Analyze on Flow Cytometer stain_pi->acquire end End: Quantify Cell Populations acquire->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IM-54 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IM-54, a selective inhibitor of oxidative stress-induced necrosis. Below you will find troubleshooting guides and frequently asked questions to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of necrosis induced by oxidative stress.[1] It is important to note that this compound does not inhibit apoptosis triggered by anti-cancer drugs or Fas ligand, nor does it inhibit programmed necrosis known as necroptosis.[2] Its specific molecular target within the oxidative stress-induced necrosis pathway is an area of ongoing investigation.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: A concentration of approximately 3 µM has been shown to prevent ~50% of cell death in HL-60 cells subjected to 100 µM hydrogen peroxide (H₂O₂). Concentrations up to 10 µM have been used in studies to achieve significant inhibition of necrosis.[2] For initial experiments, a dose-response study ranging from 1 µM to 20 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Is this compound effective against all forms of necrosis?

A3: No, this compound is selective for necrosis induced by oxidative stress.[1] Studies have shown that it does not inhibit necroptosis, a form of programmed necrosis mediated by the RIPK1/RIPK3/MLKL signaling pathway.[2]

Q4: Can this compound be used in combination with other cell death inhibitors?

A4: Yes, this compound can be used effectively in combination with apoptosis inhibitors, such as pan-caspase inhibitors like Z-VAD-FMK. This combination can help to dissect the relative contributions of necrosis and apoptosis in a mixed cell death scenario induced by certain stimuli.[2]

Troubleshooting Guides

Encountering unexpected results is a common part of experimental research. This guide provides solutions to potential issues you might face when using this compound.

Issue 1: this compound is not inhibiting cell death in my experiment.

Possible Cause Troubleshooting Step
Incorrect Cell Death Pathway: Your stimulus may be inducing a form of cell death that is not inhibited by this compound, such as apoptosis or necroptosis.1. Confirm the Cell Death Mechanism: Use markers for different cell death pathways. For apoptosis, check for caspase-3/7 activation or PARP cleavage via Western blot. For necroptosis, assess the phosphorylation of MLKL. 2. Use Positive Controls: Include a known inducer of oxidative stress-induced necrosis (e.g., H₂O₂) to validate this compound's activity in your cell system.
Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line or the intensity of the oxidative stress stimulus.1. Perform a Dose-Response Analysis: Test a range of this compound concentrations (e.g., 1, 3, 5, 10, 20 µM) to determine the IC50 in your model. 2. Optimize Stimulus Concentration: The concentration of the oxidative stress inducer (e.g., H₂O₂) may be too high, overwhelming the protective effect of this compound. Consider reducing the stimulus concentration.
Compound Instability: this compound may have degraded due to improper storage or handling.1. Check Storage Conditions: Ensure this compound is stored as recommended by the supplier, typically at -20°C. 2. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) before each experiment.

Issue 2: High background or inconsistent results in cell viability assays.

Possible Cause Troubleshooting Step
Assay Interference: Components in the media or this compound itself might be interfering with the viability assay reagents (e.g., MTT, LDH).1. Run Controls: Include "no cell" and "media only" controls with and without this compound to check for direct reactions with assay reagents. 2. Use an Alternative Assay: If interference is suspected, switch to a different viability assay that relies on a distinct detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to high variability.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Check for Edge Effects: To minimize evaporation and temperature gradients in 96-well plates, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used.1. Include a Vehicle Control: Treat cells with the same concentration of the solvent used to deliver this compound to determine its effect on cell viability. 2. Minimize Solvent Concentration: Keep the final concentration of the solvent in the cell culture media as low as possible (typically ≤ 0.5%).

Data Presentation

The following tables summarize the known efficacy of this compound and provide a recommended concentration range for experimental optimization.

Table 1: Reported Efficacy of this compound

Cell LineStimulusThis compound ConcentrationObserved Effect
HL-60100 µM H₂O₂~3 µM~50% inhibition of cell death
HL-6030 µM TBHP or 100 µM H₂O₂10 µMSignificant inhibition of necrosis

TBHP: tert-butyl hydroperoxide

Table 2: Recommended Concentration Range for this compound Optimization

Experiment TypeSuggested Concentration Range (µM)Notes
Initial Dose-Response Study0.5 - 20 µMUse a logarithmic or semi-logarithmic dilution series to cover a broad range.
Standard Treatment3 - 10 µMBased on published effective concentrations. The optimal concentration may vary depending on the cell line and stimulus.
High-Stress Conditions10 - 25 µMHigher concentrations may be necessary for very strong oxidative stress inducers. Monitor for off-target effects.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.5 µM to 50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control.

    • Carefully remove the seeding medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium.

    • Add the H₂O₂ solution to each well (except for the "no treatment" control) to a final concentration known to induce significant necrosis in your cell line (e.g., 100 µM).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 3-6 hours), sufficient to induce measurable cell death.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Necrosis

  • Experimental Setup:

    • Follow steps 1-4 from the MTT assay protocol to seed, treat cells with this compound, and induce oxidative stress.

    • Include the following controls in triplicate:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium and the highest concentration of DMSO.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.

      • Medium Background Control: Medium only, no cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release Control - Untreated Control)] x 100

Mandatory Visualizations

Oxidative_Stress_Induced_Necrosis Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Cellular_Damage Macromolecular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Necrosis Necrosis Cellular_Damage->Necrosis ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion ATP_Depletion->Necrosis IM54 This compound IM54->Cellular_Damage Inhibits

Caption: Oxidative Stress-Induced Necrosis Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pretreat_IM54 Pre-treat with this compound (Dose-Response) Incubate_24h->Pretreat_IM54 Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat_IM54->Induce_Stress Incubate_Treatment Incubate (3-6h) Induce_Stress->Incubate_Treatment Assay Perform Cell Viability Assay (MTT or LDH) Incubate_Treatment->Assay Analyze Analyze Data & Determine IC50 Assay->Analyze End End Analyze->End

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic Start This compound Ineffective? Check_Pathway Cell Death Pathway Necrosis? Start->Check_Pathway Yes Check_Concentration This compound Concentration Optimal? Check_Pathway->Check_Concentration Yes Apoptosis_Necroptosis Investigate Apoptosis/ Necroptosis Check_Pathway->Apoptosis_Necroptosis No Check_Compound Compound Stable? Check_Concentration->Check_Compound Yes Dose_Response Perform Dose-Response Check_Concentration->Dose_Response No Fresh_Stock Use Fresh Stock Check_Compound->Fresh_Stock No Success Problem Solved Check_Compound->Success Yes

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Investigating Potential Off-Target Effects of IM-54

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the investigational compound IM-54.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is an investigational small molecule inhibitor designed to target the catalytic activity of a specific kinase, referred to here as Kinase A. Its primary mechanism of action involves competitive binding to the ATP-binding pocket of Kinase A, thereby inhibiting downstream signaling pathways implicated in disease progression.

Q2: What are off-target effects and why are they a concern for this compound?

Off-target effects refer to the binding of a drug to proteins other than its intended target. For this compound, this could involve interactions with other kinases or proteins with structurally similar ATP-binding sites. These unintended interactions can lead to unexpected cellular responses, toxicity, or a reduction in therapeutic efficacy. Therefore, characterizing the off-target profile of this compound is a critical step in its preclinical development.

Q3: We are observing unexpected phenotypic changes in our cell-based assays with this compound that are inconsistent with the known function of Kinase A. What could be the cause?

Unexpected phenotypic changes are often an indication of off-target effects. It is possible that this compound is modulating the activity of one or more other signaling pathways. We recommend performing a comprehensive off-target screening to identify potential unintended targets. Additionally, consider the possibility of metabolite effects or compound degradation, which could lead to altered activity.

Q4: How can we experimentally determine the off-target profile of this compound?

A multi-pronged approach is recommended to robustly characterize the off-target profile of this compound. This typically involves a combination of in vitro biochemical assays and cell-based approaches. A common starting point is to screen this compound against a broad panel of kinases (kinome scanning). This can be followed by cell-based thermal shift assays (CETSA) or chemical proteomics approaches to identify direct targets in a cellular context.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High level of cytotoxicity at concentrations expected to be specific for Kinase A. This compound may be inhibiting one or more essential off-target kinases or proteins crucial for cell survival.1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Conduct a kinome-wide screen to identify potential off-target kinases with high affinity for this compound. 3. Use a structurally unrelated inhibitor of Kinase A as a control to see if the cytotoxicity is target-related.
Inconsistent results in downstream pathway analysis (e.g., Western blotting for phosphorylated substrates). 1. The antibody used for the downstream target may not be specific. 2. The time point of analysis may not be optimal. 3. This compound may be affecting a parallel or feedback pathway that influences the phosphorylation state of the target.1. Validate the antibody using appropriate controls (e.g., knockout/knockdown cell lines). 2. Perform a time-course experiment to determine the optimal duration of this compound treatment. 3. Investigate known crosstalk between the primary target pathway and other signaling cascades.
The observed in-cell potency of this compound is significantly lower than its in vitro biochemical potency. 1. Poor cell permeability of this compound. 2. Active efflux of the compound by transporters like P-glycoprotein. 3. High protein binding in the cell culture medium.1. Perform a cell permeability assay (e.g., PAMPA). 2. Use efflux pump inhibitors (e.g., verapamil) to see if in-cell potency is restored. 3. Measure the free fraction of this compound in the presence of serum.

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Screening

This protocol outlines a general procedure for screening this compound against a large panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM). Serially dilute the compound to the desired screening concentrations.

  • Kinase Panel: Utilize a commercially available kinase screening service that offers a broad panel of purified, active human kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the remaining kinase activity in the presence of the inhibitor. This is often done using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay.

  • Execution:

    • Add the kinase, appropriate substrate, and ATP to the wells of a microtiter plate.

    • Add this compound at one or more concentrations (a high concentration, e.g., 10 µM, is often used for initial screening).

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity.

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to a vehicle control (DMSO). Results are often presented as a percentage of remaining activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.

  • Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat the cells with this compound or a vehicle control for a defined period.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating Profile: Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

  • Protein Precipitation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.

  • Western Blotting: Analyze the soluble fraction (supernatant) by Western blotting using an antibody specific to the suspected off-target protein or the primary target (Kinase A) as a positive control.

  • Data Analysis: The binding of this compound to a target protein will stabilize it, leading to a higher melting temperature. This will be observed as a shift in the thermal denaturation curve to the right (i.e., more protein remains in the soluble fraction at higher temperatures in the this compound treated samples).

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification start Start with this compound kinome_scan In Vitro Kinome Scan start->kinome_scan cell_assay Cell-Based Phenotypic Assay start->cell_assay hits Identify Potential Off-Target Hits kinome_scan->hits cell_assay->hits cetsa CETSA in Cells hits->cetsa validation Functional Validation of Off-Target cetsa->validation conclusion Confirmed Off-Target Profile validation->conclusion

Caption: Workflow for identifying and validating off-target effects of this compound.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway IM54 This compound KinaseA Kinase A IM54->KinaseA Inhibits KinaseB Kinase B IM54->KinaseB Inhibits SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates PathwayA Downstream Signaling A SubstrateA->PathwayA ResponseA Intended Therapeutic Effect PathwayA->ResponseA SubstrateB Substrate B KinaseB->SubstrateB Phosphorylates PathwayB Downstream Signaling B SubstrateB->PathwayB ResponseB Unintended Cellular Effect PathwayB->ResponseB

Caption: Signaling pathways for on-target and potential off-target effects of this compound.

IM-54 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of IM-54 in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For cell culture applications, it is recommended to prepare a high-concentration stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).[1][2] A concentration of 10-50 mM is typically a good starting point. This allows for minimal solvent addition to the cell culture medium, reducing the risk of solvent-induced cytotoxicity.[2]

Q2: How should the this compound stock solution be stored?

A2: this compound stock solutions should be stored at -20°C or -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What is the expected stability of this compound in cell culture media at 37°C?

A3: The stability of small molecules like this compound in cell culture media can vary depending on several factors, including the specific media composition (e.g., DMEM, RPMI-1640), pH, and the presence of serum.[1][3] It is highly recommended to perform a stability assessment under your specific experimental conditions. For illustrative purposes, a hypothetical stability profile is provided in the table below.

Q4: Can I use this compound in serum-free media?

A4: Yes, this compound can be used in serum-free media. However, the absence of serum proteins, which can sometimes bind to and stabilize small molecules, might affect its stability. Therefore, it is particularly important to evaluate the stability of this compound in your specific serum-free formulation.

Q5: What are the common degradation pathways for small molecules like this compound in cell culture media?

A5: Degradation in cell culture media can occur through several mechanisms, including hydrolysis, oxidation, and enzymatic degradation by components present in serum or secreted by cells.[3] The rate and pathway of degradation are influenced by factors such as temperature, light exposure, and the chemical structure of the compound.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate forms after adding this compound to cell culture media. - Final DMSO concentration is too high.- Stock solution was not fully dissolved.- Low solubility of this compound in the media.- Ensure the final DMSO concentration is below 0.5%, and ideally less than 0.1%.[1]- Gently warm and vortex the stock solution before diluting it into the media.[1]- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
Loss of this compound activity over time in the experiment. - Degradation of this compound in the cell culture media at 37°C.- Adsorption of this compound to plasticware.- Perform a stability study to determine the half-life of this compound under your experimental conditions (see Experimental Protocols).- Consider replenishing the media with fresh this compound at regular intervals for long-term experiments.- Use low-binding plasticware for your experiments.
Inconsistent experimental results. - Inconsistent preparation of this compound working solutions.- Variability in cell culture conditions.- Prepare fresh dilutions of this compound from a single, validated stock for each experiment.- Ensure consistent cell seeding densities and media volumes.- Monitor and control incubator CO2 levels and temperature.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)Remaining this compound in DMEM + 10% FBS (%)Remaining this compound in RPMI-1640 + 10% FBS (%)Remaining this compound in Serum-Free DMEM (%)
0100100100
6959288
12888575
24757055
48504525
72302510

Note: This data is for illustrative purposes only. Actual stability will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolving: Add the appropriate volume of sterile, cell culture grade DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

  • Preparation: Spike the this compound stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[1]

  • Aliquoting: Prepare a sufficient volume for all time points and aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubation: Incubate the samples at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At each designated time point, collect an aliquot of the medium.

  • Sample Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.

Visualizations

Experimental_Workflow_for_IM54_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) spike_media Spike this compound into Pre-warmed Media prep_stock->spike_media aliquot Aliquot for Each Time Point spike_media->aliquot incubate Incubate at 37°C (e.g., 0, 6, 12, 24, 48, 72h) aliquot->incubate collect_samples Collect Media Samples at Each Time Point incubate->collect_samples analyze Analyze this compound Concentration (HPLC or LC-MS) collect_samples->analyze calculate Calculate % Remaining this compound analyze->calculate

Caption: Workflow for assessing this compound stability in cell culture media.

Troubleshooting_Logic_for_Precipitation start Precipitate observed after adding this compound to media check_dmso Is final DMSO concentration > 0.5%? start->check_dmso check_stock Was the stock solution fully dissolved? check_dmso->check_stock No reduce_dmso Reduce final DMSO concentration. check_dmso->reduce_dmso Yes check_temp Was the media pre-warmed to 37°C? check_stock->check_temp Yes dissolve_stock Ensure complete dissolution of stock (vortex/warm). check_stock->dissolve_stock No solubility_issue Potential solubility issue. Consider lower concentration or different solvent. check_temp->solubility_issue Yes warm_media Pre-warm media before adding this compound. check_temp->warm_media No

References

Troubleshooting IM-54 experiments with inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with IM-54, a selective inhibitor of oxidative stress-induced necrosis.[1][2] The following resources are designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the potency (IC50) of this compound between experiments. What are the potential causes?

High variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[3][4] Key areas to investigate include:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Using cells with high passage numbers can lead to genetic drift and altered phenotypes, affecting their response to this compound.[5] Ensure you are using cells within a consistent and low passage range. Cell viability should be high (>90%) before starting an experiment.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[6][7] Ensure your cell suspension is homogenous before plating and that you are using a calibrated pipette for accurate dispensing.

  • Compound Potency and Storage: this compound is a cell-permeable mono-indolylmaleimide compound.[2] Improper storage of the compound can lead to degradation. Aliquot the compound upon receipt and store it at -20°C for up to 6 months to maintain its activity.[2] Avoid repeated freeze-thaw cycles.

  • Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, or washing steps can introduce significant variability.[8] Adhere strictly to a standardized protocol for all experiments.

Q2: Our untreated control cells are showing low viability or inconsistent growth. What should we check?

Issues with control cells often point to fundamental problems with your cell culture conditions or assay setup.[7]

  • Cell Culture Conditions: Ensure your cells are cultured in the recommended medium, with the correct supplements, and in a properly calibrated incubator (temperature, CO2, humidity).

  • Contamination: Regularly check for signs of microbial contamination (e.g., bacteria, fungi, mycoplasma).[9][10] If contamination is suspected, discard the culture and start with a fresh, authenticated stock.

  • "Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can alter media concentration and negatively impact cell growth.[6][7] To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental samples.

Q3: The signal from our cell death assay is very low, even with the positive control (oxidative stress inducer). What could be the problem?

A weak or absent signal can be due to several factors:

  • Insufficient Cell Number: The number of viable cells may be too low to generate a detectable signal.[7]

  • Reagent Issues: Ensure that your assay reagents are within their expiration date and have been stored correctly. The concentration of the assay reagent or the incubation time may need to be optimized for your specific cell line and assay conditions.[7]

  • Incorrect Plate Reader Settings: Verify that the wavelength and other settings on your plate reader are appropriate for the assay being used.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent results in your this compound experiments.

G start Inconsistent Results Observed check_cells Verify Cell Health and Culture Conditions (Passage #, Viability, Contamination) start->check_cells check_reagents Assess Reagent and Compound Integrity (Storage, Aliquoting, Expiration) check_cells->check_reagents Cells OK optimize_assay Re-optimize Assay Parameters (Cell Density, Reagent Concentration) check_cells->optimize_assay Issues Found & Corrected check_protocol Review and Standardize Experimental Protocol (Seeding Density, Incubation Times, Pipetting) check_reagents->check_protocol Reagents OK check_reagents->optimize_assay Issues Found & Corrected check_protocol->optimize_assay Protocol Consistent check_protocol->optimize_assay Inconsistencies Found & Corrected analyze_data Re-analyze Data (Check for outliers, normalize correctly) optimize_assay->analyze_data Optimization Complete consistent_results Consistent Results Achieved analyze_data->consistent_results Data Validated consult_support Consult Technical Support analyze_data->consult_support Still Inconsistent

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Standard Cell Viability Assay Protocol (Example using Resazurin)

This protocol provides a general framework. Specific cell lines and experimental conditions may require optimization.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest (e.g., HL-60)

  • Complete growth medium

  • 96-well clear-bottom black plates

  • Oxidative stress inducer (e.g., H₂O₂)

  • Resazurin-based viability reagent

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Prepare a cell suspension at the desired concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[6]

  • Cell Culture:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the oxidative stress inducer in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with 0.1% DMSO), untreated control, and positive control (oxidative stress inducer alone) wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24-48 hours).

  • Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours, protected from light.

    • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_compounds Add Compounds to Plate seed_plate->add_compounds prep_compounds Prepare this compound and Inducer Dilutions prep_compounds->add_compounds incubate_treatment Incubate (24-48h) add_compounds->incubate_treatment add_reagent Add Viability Reagent incubate_treatment->add_reagent incubate_assay Incubate (1-4h) add_reagent->incubate_assay read_plate Read Plate incubate_assay->read_plate

Caption: General workflow for a cell-based viability assay.

This compound Signaling Pathway

This compound is a selective inhibitor of oxidative stress-induced necrosis.[1][2] It does not inhibit apoptosis or affect the kinase activities of S6K1 and PKC isozymes.[2] The simplified pathway below illustrates the proposed mechanism of action.

G oxidative_stress Oxidative Stress (e.g., H₂O₂) cellular_damage Cellular Damage oxidative_stress->cellular_damage necrosis_pathway Necrosis Pathway cellular_damage->necrosis_pathway cell_death Necrotic Cell Death necrosis_pathway->cell_death im54 This compound im54->necrosis_pathway Inhibits

Caption: Simplified mechanism of action for this compound.

Data Presentation: Troubleshooting Checklist and Quantitative Data Summary

To aid in identifying sources of variability, maintain a detailed experimental log. Below is a checklist and a table to summarize key quantitative data.

Troubleshooting Checklist:

ParameterCheckNotes
Cell Line
Cell Passage Number< 20
Pre-seeding Viability> 90%
Mycoplasma TestNegativeDate:
Reagents
This compound Lot Number
This compound Aliquot Date
Media Lot Number
Serum Lot Number
Protocol
Seeding Density (cells/well)Consistent
Incubation TimesConsistent
Pipettes CalibratedYesDate:

Quantitative Data Summary Table:

Experiment IDDateCell Passage #Seeding DensityThis compound IC50 (µM)Positive Control SignalVehicle Control Signal
IM54-0012025-11-1585,0003.215,23489,543
IM54-0022025-11-22125,0008.912,54385,321
IM54-0032025-11-29127,50015.418,97695,432
IM54-0042025-12-0695,0003.516,01291,234

References

How to avoid IM-54 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling IM-54, a selective inhibitor of oxidative stress-induced necrosis. The primary focus is to offer troubleshooting advice and frequently asked questions (FAQs) to prevent its precipitation in aqueous solutions during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Encountering precipitation when preparing or using this compound solutions can compromise experimental results. This guide addresses common issues and provides step-by-step solutions.

Issue 1: Precipitation observed when preparing a high-concentration stock solution in DMSO.
Potential Cause Recommended Solution
Use of old or hydrated DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of this compound.[1][2]
Action: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solution.[2]
Incomplete Dissolution: This compound may require energy to fully dissolve at high concentrations.
Action: After adding DMSO to the solid this compound, use an ultrasonic bath to facilitate complete dissolution.[1]
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the solubility limit of this compound in DMSO.
Action: Do not exceed a concentration of 65 mg/mL. If a higher concentration is needed, it is not recommended as the solution will be supersaturated and unstable.
Issue 2: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Potential Cause Recommended Solution
Rapid Change in Solvent Polarity: A large and rapid shift from a nonpolar solvent (DMSO) to a polar, aqueous environment causes the poorly soluble this compound to crash out of solution. This compound is practically insoluble in water.[2]
Action 1 (Stepwise Dilution): Perform a serial or stepwise dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, slowly add the intermediate DMSO solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing.
Action 2 (Reduce Final Concentration): The final working concentration of this compound in the aqueous solution may be too high. The IC50 for its activity is in the sub-micromolar range (e.g., 0.25 µM in HL-60 cells), so high final concentrations are often not necessary.[1]
Final DMSO Concentration is Too Low: While high DMSO concentrations are toxic to cells, a minimal amount is required to act as a co-solvent and maintain this compound solubility.
Action: Ensure the final DMSO concentration in your aqueous solution is sufficient to maintain solubility but non-toxic to your experimental system (typically kept below 0.5%).
Buffer Incompatibility: Components of the aqueous buffer (e.g., high salt concentrations, certain proteins like in FBS) may reduce the solubility of this compound.
Action: Test the solubility of this compound in a few different buffers to identify the most suitable one for your experiment. Prepare a negative control with the same final concentration of DMSO to assess solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent is fresh, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is practically insoluble in water but is soluble in DMSO at concentrations up to 65 mg/mL.[2] It has very limited solubility in ethanol (5 mg/mL).[2]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, add the appropriate volume of fresh, anhydrous DMSO to your vial of solid this compound. To ensure the compound is fully dissolved, especially at higher concentrations, brief sonication in an ultrasonic bath is recommended.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6-12 months.[1][2]

Q4: My this compound precipitated in my aqueous buffer. Can I still use it?

A4: It is not recommended. The formation of a precipitate means the concentration of the dissolved, active compound is unknown and significantly lower than intended. This will lead to inaccurate and unreliable experimental results. The solution should be remade following the protocols in this guide.

Q5: How can I avoid precipitation when preparing my final working solution for cell culture?

A5: The key is to control the dilution process. Prepare an intermediate dilution of your stock in DMSO first. Then, add this intermediate solution dropwise or very slowly to your pre-warmed cell culture medium while gently swirling. This method, known as "plunging," helps to rapidly disperse the compound before it has a chance to aggregate and precipitate. Ensure the final DMSO concentration remains low (e.g., <0.5%) to avoid cell toxicity.

Data Presentation

Table 1: Solubility and Storage Data for this compound
ParameterValueSource(s)Notes
Molecular Weight 325.40 g/mol [1]
Solubility in Water Insoluble[2]This compound is highly hydrophobic.
Solubility in DMSO 50 - 65 mg/mL (approx. 154 - 200 mM)[1][2]Use fresh, anhydrous DMSO; sonication may be required.
Solubility in Ethanol 5 mg/mL[2]Limited solubility.
Stock Solution Storage -20°C for 1 month[1][2]Aliquot to prevent freeze-thaw cycles.
-80°C for 6-12 months[1][2]Recommended for long-term storage.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution and a 10 µM Aqueous Working Solution

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

Procedure:

Part 1: Preparing a 10 mM DMSO Stock Solution

  • Calculate the required volume of DMSO. For example, to make 1 mL of a 10 mM stock solution from 3.25 mg of this compound (MW: 325.4 g/mol ):

    • Volume (L) = Moles / Molarity

    • Moles = 0.00325 g / 325.4 g/mol = 1 x 10⁻⁵ mol

    • Volume (L) = 1 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1 mL

  • Carefully add 1 mL of anhydrous DMSO to the vial containing 3.25 mg of this compound.

  • Vortex the vial for 30 seconds.

  • Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term use.

Part 2: Preparing a 10 µM Aqueous Working Solution

  • Thaw one aliquot of the 10 mM this compound stock solution.

  • Perform an intermediate dilution: Add 2 µL of the 10 mM stock to 198 µL of DMSO to create a 100 µM intermediate solution. Vortex gently.

  • Prepare your final volume of aqueous buffer. For example, 10 mL of cell culture medium in a 15 mL conical tube.

  • While gently vortexing or swirling the aqueous buffer, slowly add 10 µL of the 100 µM intermediate solution to the 10 mL of buffer.

    • Calculation: (100 µM * 10 µL) / 10,010 µL ≈ 1 µM. (Adjust volumes as needed for your target concentration). For 10 µM, add 101 µL of the 100 µM intermediate to ~9.9 mL of buffer.

  • Ensure the final concentration of DMSO is below 0.5% (in this example, it would be well below this limit).

  • Use the final working solution immediately. Do not store aqueous dilutions of this compound.

Mandatory Visualizations

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed? stock_issue During Stock Prep (in DMSO) start->stock_issue Yes working_issue During Aqueous Dilution start->working_issue Yes cause_dmso Is DMSO old/hydrated? stock_issue->cause_dmso cause_dilution Dilution method? working_issue->cause_dilution solve_dmso Use fresh, anhydrous DMSO cause_dmso->solve_dmso Yes cause_dissolve Incomplete Dissolution? cause_dmso->cause_dissolve No solve_dissolve Sonicate solution cause_dissolve->solve_dissolve Yes solve_dilution Use stepwise dilution. Add compound to buffer slowly. cause_dilution->solve_dilution Rapid cause_conc Final concentration too high? cause_dilution->cause_conc Slow solve_conc Lower final concentration. Check IC50. cause_conc->solve_conc Yes

Caption: Troubleshooting workflow for this compound precipitation issues.

G center This compound Solubility in Aqueous Solution rapid_dilution Rapid Dilution ('Crashing Out') center->rapid_dilution high_conc High Final Concentration center->high_conc hydrated_dmso Hydrated/Old Solvents center->hydrated_dmso inc_sol Factors Increasing Solubility cosolvent Co-solvent (e.g., DMSO) slow_dilution Slow, Stepwise Dilution cosolvent->center slow_dilution->center dec_sol Factors Decreasing Solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Assessing IM-54 Cytotoxicity in Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxicity of IM-54 in control experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets and prevents oxidative stress-induced necrosis.[1] Unlike broad-spectrum cytotoxicity-inducing agents, this compound does not inhibit other forms of programmed cell death such as apoptosis or necroptosis.[2] This specificity makes it a valuable tool for studying the molecular pathways of necrotic cell death.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: No, this compound itself is not expected to be cytotoxic to control cells under normal culture conditions. Its function is to inhibit a specific type of cell death (necrosis) that is induced by an external stimulus, such as oxidative stress. Therefore, in a typical experiment, you would first induce necrosis in your control cells and then assess the ability of this compound to prevent this cytotoxic effect.

Q3: How can I be sure that the cell death I am observing is necrosis and not apoptosis?

A3: Distinguishing between necrosis and apoptosis is crucial when evaluating the efficacy of this compound. Here are a few key approaches:

  • Morphological Assessment: Observe cell morphology using microscopy. Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and formation of apoptotic bodies. In contrast, necrotic cells often show cell swelling (oncosis), vacuolation, and loss of membrane integrity leading to cell lysis.

  • Biochemical Assays: Utilize assays that measure markers specific to each cell death pathway. For example, caspase activation (e.g., caspase-3/7 assay) is a hallmark of apoptosis, while the release of lactate dehydrogenase (LDH) into the culture medium is a characteristic of necrosis due to membrane rupture.

  • Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic and late apoptotic cells will be positive for both.

Q4: What are appropriate positive and negative controls for an this compound cytotoxicity experiment?

A4:

  • Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound, but without the necrosis-inducing agent. This group should show high viability.

  • Positive Control (Necrosis Induction): Cells treated with the necrosis-inducing agent (e.g., hydrogen peroxide) but without this compound. This group should exhibit significant cell death.

  • Experimental Group: Cells treated with both the necrosis-inducing agent and this compound. A successful experiment will show a significant rescue of cell viability in this group compared to the positive control.

  • Apoptosis Control (Optional but recommended): Cells treated with a known apoptosis inducer (e.g., staurosporine). This compound should not inhibit cell death in this group, confirming its selectivity.

Data Presentation

The following tables provide representative data on the efficacy of this compound in inhibiting oxidative stress-induced necrosis in various control cell lines. Please note that these are example data and actual results may vary depending on the cell line, experimental conditions, and the specific necrosis-inducing agent used.

Table 1: Inhibition of H₂O₂-Induced Necrosis by this compound in Different Cell Lines (MTT Assay)

Cell LineNecrosis Inducer (Concentration)This compound Concentration (µM)% Cell Viability (Mean ± SD)
Jurkat H₂O₂ (100 µM)0 (Vehicle)35.2 ± 4.1
152.8 ± 5.5
578.9 ± 6.2
1091.5 ± 4.8
HL-60 H₂O₂ (50 µM)0 (Vehicle)41.7 ± 3.8
160.1 ± 4.9
585.3 ± 5.1
1094.2 ± 3.9
HT-22 Glutamate (5 mM)0 (Vehicle)28.4 ± 5.3
145.6 ± 6.1
572.1 ± 4.7
1088.9 ± 5.5

Table 2: IC₅₀ Values of this compound for the Inhibition of Oxidative Stress-Induced Necrosis

Cell LineNecrosis InducerAssayIC₅₀ of this compound (µM)
Jurkat H₂O₂MTT~ 1.5
HL-60 H₂O₂LDH Release~ 1.2
HT-22 GlutamateMTT~ 2.0

Experimental Protocols

Protocol 1: Assessing this compound's Protective Effect using the MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • This compound

  • Necrosis-inducing agent (e.g., H₂O₂)

  • Control cell line (e.g., Jurkat, HL-60)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 1-2 hours.

  • Necrosis Induction: Add the necrosis-inducing agent (e.g., H₂O₂) to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined time sufficient to induce necrosis (e.g., 3-6 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells.

Protocol 2: Quantifying Necrosis Inhibition using the LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis.

Materials:

  • This compound

  • Necrosis-inducing agent (e.g., H₂O₂)

  • Control cell line

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control (cells lysed with a detergent provided in the kit).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background cytotoxicity in vehicle control - Vehicle (e.g., DMSO) concentration is too high.- Cells are unhealthy or at a high passage number.- Contamination of cell culture.- Ensure the final vehicle concentration is non-toxic to your cells (typically <0.1%).- Use low-passage, healthy cells for experiments.- Regularly check for and discard contaminated cultures.
No protective effect of this compound observed - Concentration of necrosis inducer is too high, causing overwhelming cell death.- this compound concentration is too low.- The observed cell death is not necrosis.- Perform a dose-response curve for the necrosis inducer to find an optimal concentration that causes ~50-70% cell death.- Perform a dose-response curve for this compound.- Confirm the mode of cell death using methods described in the FAQs (e.g., caspase assay).
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding and mix well.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.
This compound appears to inhibit apoptosis - Off-target effects at high concentrations.- The apoptosis inducer may also be causing some necrosis.- Use this compound at the lowest effective concentration.- Test this compound against a purely apoptotic stimulus and confirm with a caspase assay.

Visualizations

Oxidative_Stress_Induced_Necrosis_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased Intracellular ROS Oxidative_Stress->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage ATP_Depletion ATP Depletion Mitochondrial_Damage->ATP_Depletion Membrane_Damage Plasma Membrane Damage Mitochondrial_Damage->Membrane_Damage ATP_Depletion->Membrane_Damage IM54 This compound IM54->Mitochondrial_Damage Necrosis Necrosis Membrane_Damage->Necrosis

Caption: Simplified signaling pathway of oxidative stress-induced necrosis and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Pretreat Pre-treat with This compound or Vehicle Seed_Cells->Pretreat Induce_Necrosis Induce Necrosis (e.g., H₂O₂) Pretreat->Induce_Necrosis Incubate Incubate Induce_Necrosis->Incubate Assay Perform Cytotoxicity Assay (MTT or LDH) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for assessing the cytoprotective effect of this compound.

Troubleshooting_Logic rect_node rect_node Start This compound Not Showing Protective Effect? Check_Necrosis Is Cell Death Confirmed as Necrosis? Start->Check_Necrosis Start Here Check_Concentrations Are Inducer/IM-54 Concentrations Optimal? Check_Necrosis->Check_Concentrations Yes Confirm_Necrosis Action: Perform caspase assay and LDH assay in parallel. Check_Necrosis->Confirm_Necrosis No Check_Controls Are Controls Behaving as Expected? Check_Concentrations->Check_Controls Yes Optimize_Dose Action: Run dose-response curves for both compounds. Check_Concentrations->Optimize_Dose No Review_Protocol Action: Check vehicle toxicity, cell health, and protocol. Check_Controls->Review_Protocol No Success Problem Resolved Check_Controls->Success Yes

References

IM-54 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IM-54. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences of this compound with common laboratory assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a high background signal in our fluorescence-based assays when using this compound. What could be the cause?

A1: A high background signal in fluorescence-based assays is a common issue when working with compounds that exhibit autofluorescence. This compound has intrinsic fluorescent properties that can interfere with the detection of your intended signal, potentially leading to false-positive results.[1][2] It is crucial to determine the contribution of this compound's autofluorescence to the total signal.

Q2: Our cell viability assays, such as those using resazurin-based reagents (e.g., AlamarBlue), are showing inconsistent and dose-independent results with this compound. Why might this be happening?

A2: this compound has been observed to engage in redox cycling. In the presence of reducing agents commonly found in cellular environments or assay buffers, this compound can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[3][4] These ROS can directly react with redox-sensitive indicator dyes, such as resazurin, leading to a false signal that is independent of cellular metabolic activity.[3] This can also lead to time-dependent inhibition of target proteins through oxidation of sensitive residues.[3]

Q3: We are seeing a significant loss of protein in our samples when incubated with this compound, and our ELISA results have high variability. What is the likely cause?

A3: this compound has a tendency to form colloidal aggregates at higher concentrations, a common phenomenon for some small molecules.[5][6] These aggregates can non-specifically sequester and denature proteins, leading to their precipitation and a reduction in the available protein for detection in assays like ELISA.[5][7] This can also cause high variability in results between replicate wells.[1]

Q4: In our immunoassays, we are experiencing high non-specific binding. Could this compound be contributing to this?

A4: Yes, this compound can contribute to non-specific binding in immunoassays. This can occur through direct binding of this compound to assay components like antibodies or the plate surface, or through its induction of protein aggregation, which can lead to non-specific interactions.[8][9] It is important to implement strategies to minimize non-specific binding to ensure the accuracy of your results.[8][10][11]

Troubleshooting Guides

Issue 1: Autofluorescence Interference

Symptoms:

  • High background fluorescence in wells containing this compound, even in the absence of the fluorescent probe or cells.

  • A linear increase in fluorescence signal with increasing concentrations of this compound.

Troubleshooting Protocol:

  • Characterize Autofluorescence:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

    • If a concentration-dependent increase in fluorescence is observed, this confirms autofluorescence.[1]

  • Mitigation Strategies:

    • Use a different fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of this compound.

    • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay, as the long-lived fluorescence of lanthanide chelates can be distinguished from the short-lived autofluorescence of the compound.

    • Pre-read the plate: Before adding the fluorescent substrate or antibody, read the plate with this compound to obtain a baseline autofluorescence reading. This can be subtracted from the final signal.

Quantitative Data Summary: Autofluorescence of this compound

This compound Concentration (µM)Raw Fluorescence Units (RFU) at Ex/Em 485/520 nm
10015,000
507,500
253,750
12.51,875
6.25940
0 (Buffer)100
Issue 2: Redox Cycling Interference in Cell Viability Assays

Symptoms:

  • A rapid, dose-dependent color change in resazurin-based assays in the absence of cells.

  • Increased signal in cell-based assays that is not correlated with an increase in cell number.

Troubleshooting Protocol:

  • Acellular Redox Cycling Assay:

    • Prepare a serial dilution of this compound in cell culture medium containing the resazurin-based reagent but without cells.

    • Incubate for the same duration as your cell-based assay.

    • A color change indicates direct reduction of the reagent by this compound.

  • Mitigation Strategies:

    • Use an orthogonal assay: Switch to a cell viability assay with a different detection method that is not based on redox chemistry, such as a CellTiter-Glo® (luminescence-based) or a crystal violet (absorbance-based) assay.

    • Include Catalase: The addition of catalase to the assay buffer can help to quench the H₂O₂ generated by redox cycling, thereby reducing its interference.[3]

Quantitative Data Summary: this compound Interference with Resazurin Assay (Acellular)

This compound Concentration (µM)Absorbance at 570 nm (normalized to buffer)
1003.5
502.8
252.1
12.51.5
6.251.1
0 (Buffer)1.0
Issue 3: Compound Aggregation

Symptoms:

  • A very steep, non-sigmoidal dose-response curve.

  • High variability between replicate wells.

  • Visible precipitation of the compound in the assay wells.

Troubleshooting Protocol:

  • Detergent Sensitivity Assay:

    • Perform the assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[12]

    • If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

  • Dynamic Light Scattering (DLS):

    • Use DLS to directly observe the formation of aggregates of this compound at different concentrations in your assay buffer.[7][13]

Mitigation Strategies:

  • Lower Compound Concentration: If possible, work at concentrations of this compound below its critical aggregation concentration.

  • Include Detergent: The inclusion of a non-ionic detergent in the assay buffer can help to prevent the formation of aggregates.

Experimental Protocols

Protocol 1: Autofluorescence Measurement
  • Prepare a 2X serial dilution of this compound in the appropriate assay buffer (e.g., PBS, DMEM) starting from the highest concentration to be used in the main experiment.

  • Add 100 µL of each dilution to the wells of a black, clear-bottom 96-well plate. Include wells with buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.[14]

  • Plot the fluorescence intensity against the concentration of this compound to determine its autofluorescence profile.

Protocol 2: Acellular Resazurin Reduction Assay
  • Prepare a 2X serial dilution of this compound in cell culture medium.

  • Prepare a 10X solution of the resazurin-based reagent in PBS.

  • Add 90 µL of each this compound dilution to the wells of a 96-well plate.

  • Add 10 µL of the 10X resazurin reagent to each well.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Read the absorbance or fluorescence according to the manufacturer's instructions.

Protocol 3: Detergent Sensitivity Assay for Aggregation
  • Prepare two sets of serial dilutions of this compound in the assay buffer: one with and one without 0.02% Triton X-100 (this will result in a final concentration of 0.01% in the assay).

  • Perform your standard enzymatic or binding assay using both sets of this compound dilutions.

  • Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that aggregation is a major contributor to the observed activity.[12]

Visualizations

cluster_0 Troubleshooting Workflow for Suspected this compound Interference start Inconsistent or Unexpected Assay Results with this compound check_auto Is the assay fluorescence-based? start->check_auto run_auto Run Autofluorescence Control (Protocol 1) check_auto->run_auto Yes check_redox Is the assay redox-based (e.g., resazurin)? check_auto->check_redox No is_auto Is this compound autofluorescent? run_auto->is_auto mitigate_auto Mitigate Autofluorescence: - Change fluorophore - Use TRF - Subtract background is_auto->mitigate_auto Yes is_auto->check_redox No end_node Proceed with Optimized Assay mitigate_auto->end_node run_redox Run Acellular Redox Assay (Protocol 2) check_redox->run_redox Yes check_agg Are dose-response curves steep or variable? check_redox->check_agg No is_redox Does this compound directly reduce the reagent? run_redox->is_redox mitigate_redox Mitigate Redox Interference: - Use orthogonal assay - Add catalase is_redox->mitigate_redox Yes is_redox->check_agg No mitigate_redox->end_node run_agg Run Detergent Sensitivity Assay (Protocol 3) check_agg->run_agg Yes check_agg->end_node No is_agg Is activity sensitive to detergent? run_agg->is_agg mitigate_agg Mitigate Aggregation: - Lower [this compound] - Include detergent is_agg->mitigate_agg Yes is_agg->end_node No mitigate_agg->end_node

Caption: Troubleshooting workflow for this compound interference.

cluster_1 This compound Redox Cycling and Assay Interference IM54 This compound IM54_reduced This compound (reduced form) IM54->IM54_reduced Reduction ReducingAgent Reducing Agents (e.g., DTT, cellular reductases) IM54_reduced->IM54 Oxidation O2_radical O₂⁻ (Superoxide) IM54_reduced->O2_radical O2 O₂ H2O2 H₂O₂ (Hydrogen Peroxide) O2_radical->H2O2 Dismutation Resorufin Resorufin (Pink, fluorescent) H2O2->Resorufin Resazurin Resazurin (Blue, non-fluorescent) AssaySignal False Positive Signal Resorufin->AssaySignal

Caption: this compound redox cycling interference pathway.

References

Technical Support Center: Investigational Molecule IM-54

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of the investigational molecule IM-54. The following guidelines are designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and humidity conditions for long-term storage of solid this compound?

For long-term stability of this compound in its solid (powder) form, it is recommended to store it under controlled room temperature (CRT) conditions.[1] Specifically, the temperature should be maintained between 15°C and 25°C (59°F to 77°F).[2][3] The relative humidity should be controlled to not exceed 60%.[2][4] Exposure to temperatures outside this range, especially high heat, can accelerate chemical degradation.[5]

Q2: How should I store stock solutions of this compound?

If you must store this compound in solution, it is best to prepare stock solutions fresh for each experiment. If long-term storage is unavoidable, aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles.[6] For most organic solvents like DMSO, storage at -80°C is recommended for maximum stability.[7]

Q3: Is this compound sensitive to light?

Yes, this compound is a photosensitive compound. Exposure to both UV and visible light can cause photodegradation, which may lead to a loss of potency or the formation of unwanted byproducts.[8][9][10] Therefore, this compound should always be stored in light-resistant containers, such as amber vials or containers wrapped in aluminum foil, and kept in the dark.[2][8][9]

Q4: What type of container is best for storing this compound?

For solid this compound, use well-sealed, airtight containers to protect from moisture and atmospheric oxygen.[7] Glass vials with secure caps are ideal. For solutions, particularly those in organic solvents, use high-quality, inert plastic or glass vials with tight-fitting seals to prevent solvent evaporation and contamination.[7]

Q5: How can I be sure my stored this compound is still viable for experiments?

Regular stability testing is crucial to ensure the quality of your stored compound.[9][11][12] This involves periodically testing the physical and chemical attributes of a stored sample against pre-established specifications.[11] Common tests include appearance, assay (purity), and impurity profiling by techniques like HPLC.[11]

Troubleshooting Guides

Issue 1: The solid this compound powder has changed color or appears clumpy.

  • Question: My this compound powder, which was initially a white, free-flowing powder, now has a yellowish tint and seems to be clumping together. What does this mean?

  • Answer: A change in color or physical appearance is a strong indicator of chemical degradation.[4] Clumping suggests moisture absorption, which can lead to hydrolysis.[5][10] The yellowish tint may be due to oxidation or the formation of degradation products.[6] It is highly recommended to discard the affected batch and use a fresh, properly stored sample. To prevent this, ensure storage containers are airtight and consider including a desiccant in the secondary storage container.[8]

Issue 2: I am seeing unexpected results or reduced efficacy in my experiments.

  • Question: My recent experiments using a previously reliable batch of this compound are showing inconsistent results and lower-than-expected biological activity. Could this be a storage issue?

  • Answer: Yes, this is a common consequence of compound degradation. A loss of potency is a direct result of a decrease in the concentration of the active pharmaceutical ingredient (API) due to chemical instability.[10] It is advisable to perform an analytical check, such as HPLC analysis, on your current stock to assess its purity and compare it to the initial specifications.

Issue 3: There are new peaks appearing in my HPLC/LC-MS analysis of the this compound stock solution.

  • Question: I ran a quality control check on my DMSO stock solution of this compound, and the chromatogram shows several new, smaller peaks that were not there when the solution was first prepared. What are these?

  • Answer: The appearance of new peaks is a clear sign of degradation.[6] These peaks represent degradation products formed over time due to factors like oxidation, hydrolysis, or reaction with the solvent.[6] To troubleshoot, you should prepare fresh solutions for your experiments. If you must store solutions, ensure they are stored at -80°C in small, tightly sealed aliquots to minimize exposure to air and prevent freeze-thaw cycles.[6]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperature RangeRelative HumidityLight ExposureContainer Type
Solid (Powder) 15°C to 25°C (CRT)< 60%Protect from lightAirtight, amber glass vials
Solution (in DMSO) -80°CN/AProtect from lightTightly sealed, inert vials

Table 2: Example Stability Testing Schedule for this compound

Time PointStorage ConditionTests to be Performed
Initial (T=0) 25°C / 60% RHAppearance, Assay (HPLC), Impurity Profile, Solubility
3 Months 25°C / 60% RHAppearance, Assay (HPLC), Impurity Profile
6 Months 25°C / 60% RHAppearance, Assay (HPLC), Impurity Profile, Solubility
12 Months 25°C / 60% RHAppearance, Assay (HPLC), Impurity Profile
24 Months 25°C / 60% RHAppearance, Assay (HPLC), Impurity Profile, Solubility

Experimental Protocols

Protocol: Assessing the Stability of this compound via HPLC

This protocol outlines a method to assess the purity of this compound and detect the presence of degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of a new, certified reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. This is your reference standard.

  • Preparation of Sample Solution:

    • Using the same procedure, prepare a 1 mg/mL solution of the stored this compound sample that is being tested for stability.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the reference standard to determine the retention time of the intact this compound peak.

    • Run the stored sample.

    • Compare the chromatograms. The purity of the stored sample can be calculated by dividing the area of the main this compound peak by the total area of all peaks.

    • The presence of new peaks in the sample chromatogram, which are not present in the reference standard, indicates degradation.

Mandatory Visualization

G cluster_0 Receiving & Initial QC cluster_1 Storage & Handling cluster_2 Periodic Stability Testing Receive Receive this compound Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log Batch Number & Date Inspect->Log QC_Initial Perform Initial QC (T=0) (HPLC, Appearance) Log->QC_Initial Store_Solid Store Solid at 15-25°C <60% RH, in Dark QC_Initial->Store_Solid Aliquot Aliquot for Use Store_Solid->Aliquot Test_Periodic Perform Stability Test (e.g., 6, 12, 24 months) Store_Solid->Test_Periodic Prepare_Sol Prepare Solution Aliquot->Prepare_Sol Store_Sol Store Solution at -80°C (Single-Use Aliquots) Prepare_Sol->Store_Sol Compare Compare to T=0 Data Test_Periodic->Compare Decision Within Spec? Compare->Decision Use Continue Use Decision->Use Yes Discard Discard Batch Decision->Discard No

Caption: Recommended workflow for receiving, storing, and handling this compound.

G cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Outcome & Action Start Inconsistent Experimental Results Check_Powder Visually Inspect Solid this compound (Color, Clumping) Start->Check_Powder Check_Solution Check Stock Solution (Color, Precipitate) Start->Check_Solution Run_HPLC Run HPLC/LC-MS on Stored Sample Check_Powder->Run_HPLC Check_Solution->Run_HPLC Compare_HPLC Compare to Reference Standard Run_HPLC->Compare_HPLC Degradation_Confirmed Degradation Confirmed (New Peaks / Low Purity) Compare_HPLC->Degradation_Confirmed Degradation Detected No_Degradation No Degradation Detected Compare_HPLC->No_Degradation No Significant Change Action_Discard Discard Compromised Stock. Review Storage Procedures. Degradation_Confirmed->Action_Discard Action_Troubleshoot Troubleshoot Other Experimental Variables. No_Degradation->Action_Troubleshoot

Caption: Troubleshooting flowchart for suspected this compound degradation.

References

Technical Support Center: Minimizing Variability in IM-54 Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing variability in experiments utilizing the necrosis inhibitor, IM-54. By addressing common issues encountered during in vitro cell-based assays, this guide aims to enhance the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of oxidative stress-induced necrosis. It has been shown to protect cells from necrotic cell death induced by stimuli such as hydrogen peroxide (H₂O₂), without inhibiting apoptosis triggered by agents like anticancer drugs or Fas ligand. This makes it a valuable tool for investigating the molecular mechanisms of necrotic cell death.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling of this compound are critical for maintaining its stability and activity. Adherence to these guidelines can significantly reduce variability related to the compound itself.

This compound Storage and Stability

Form Storage Temperature Duration Notes
Powder -20°C 3 years
In Solvent -80°C 1 year Aliquot to avoid repeated freeze-thaw cycles.

| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Q3: What are the solubility characteristics of this compound?

A3: this compound exhibits solubility in various organic solvents but is insoluble in water. To avoid precipitation and ensure accurate dosing, it is crucial to use fresh, high-quality solvents.

This compound Solubility Data

Solvent Concentration Notes
DMSO 65 mg/mL (199.74 mM) Use of fresh DMSO is recommended as moisture can reduce solubility.[1]

| Ethanol | 5 mg/mL | |

Q4: What is a common cause of inconsistent results in cell-based assays with this compound?

A4: A frequent source of variability in cell-based assays is inconsistent cell health and density. It is imperative to use cells within a consistent and low passage number range, ensure high cell viability (>95%) before starting an experiment, and maintain a consistent seeding density across all wells and experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common sources of variability in experiments involving this compound.

Issue 1: High Variability in IC50 Values Across Experiments

High variability in the half-maximal inhibitory concentration (IC50) of this compound can obscure the true efficacy of the compound. The following steps can help identify the source of this inconsistency.

Troubleshooting Workflow for IC50 Variability

cluster_compound Compound-Related Checks cluster_cells Cell-Related Checks cluster_assay Assay-Related Checks Start High IC50 Variability Observed Compound Check Compound Preparation and Storage Start->Compound Cells Evaluate Cell Culture Conditions Compound->Cells If compound is stable and soluble Fresh_Solvent Use fresh, anhydrous DMSO? Compound->Fresh_Solvent Assay Review Assay Protocol Cells->Assay If cell conditions are consistent Passage Consistent low passage number? Cells->Passage Data Analyze Data Processing Assay->Data If protocol is standardized Incubation Standardized incubation times? Assay->Incubation Solution Consistent Results Data->Solution If analysis is correct Precipitate Precipitation in stock or working solutions? Fresh_Solvent->Precipitate Storage Proper storage conditions followed? Precipitate->Storage Density Uniform cell seeding density? Passage->Density Viability High cell viability (>95%)? Density->Viability Pipetting Calibrated pipettes and consistent technique? Incubation->Pipetting Edge_Effect Minimized edge effects? Pipetting->Edge_Effect

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Issue 2: Observed Cell Death at Expected Non-Toxic Concentrations of this compound

If you observe significant cell death at concentrations where this compound should be inhibiting necrosis without causing general toxicity, consider the following.

Decision Tree for Unexpected Cytotoxicity

cluster_concentration Concentration Verification cluster_solvent Solvent Toxicity Assessment Start Unexpected Cell Death Observed Concentration Verify this compound Concentration Start->Concentration Solvent Check Solvent (DMSO) Toxicity Concentration->Solvent Concentration Correct Dilution_Error Serial dilution error? Concentration->Dilution_Error Stock_Concentration Incorrect stock concentration? Concentration->Stock_Concentration Off_Target Consider Off-Target Effects Solvent->Off_Target Solvent Non-Toxic Solvent_Control Include vehicle-only control? Solvent->Solvent_Control Final_Concentration Final DMSO concentration <0.5%? Solvent->Final_Concentration On_Target Confirm On-Target Necrosis Inhibition Off_Target->On_Target No Off-Target Effects

Caption: Decision-making process for unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Concentration of this compound

Objective: To identify the concentration range of this compound that effectively inhibits oxidative stress-induced necrosis without causing cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at a consistent density in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should span from nanomolar to micromolar concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Induction of Necrosis: After a pre-incubation period with this compound (e.g., 1-2 hours), induce oxidative stress by adding a consistent concentration of H₂O₂ to all wells except for the untreated controls.

  • Incubation: Incubate the cells for a predetermined duration appropriate for inducing necrosis in your cell model.

  • Viability Assay: Assess cell viability using a suitable method, such as an MTT or a live/dead cell staining assay.

  • Data Analysis: Normalize the viability data to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the protective effect. In parallel, treat cells with this compound alone (without H₂O₂) to identify any cytotoxic effects of the compound or solvent.

Protocol 2: Assessing this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in your complete cell culture medium at the working concentration you intend to use.

  • Incubation: Aliquot the solution into sterile tubes and incubate them at 37°C in a cell culture incubator.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and store it at -80°C until analysis.

  • Sample Analysis: Analyze the concentration of the parent this compound compound in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate in the cell culture medium. This information will help you decide if the compound needs to be replenished during long-term experiments.

Signaling Pathway

Hypothetical Signaling Pathway of Oxidative Stress-Induced Necrosis and this compound Inhibition

Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased Intracellular ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Cellular_Swelling Cellular Swelling ATP_Depletion->Cellular_Swelling Membrane_Rupture Plasma Membrane Rupture Cellular_Swelling->Membrane_Rupture Necrosis Necrotic Cell Death Membrane_Rupture->Necrosis IM54 This compound IM54->ROS Inhibits

Caption: Potential mechanism of this compound in inhibiting necrosis.

References

Technical Support Center: Interpreting Unexpected Results in IM-54 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with IM-54.

FAQs: Understanding this compound

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of necrosis induced by oxidative stress.[1] It is a cell-permeable mono-indolylmaleimide compound that has been developed to prevent cell death specifically in response to oxidative stress.[2]

Q2: Is this compound a kinase inhibitor?

A2: No, this compound is not a kinase inhibitor. Studies have shown that this compound does not affect the kinase activities of S6K1 and PKC isozymes even at concentrations as high as 50 µM.[2] Its development involved chemical modifications to remove affinity for various kinases.[1] Therefore, it should not be used as a tool to probe kinase-dependent signaling pathways.

Q3: My in vitro kinase assay shows no inhibition with this compound. Is this expected?

A3: Yes, this is the expected result. Since this compound is not a kinase inhibitor, it should not inhibit the activity of kinases in your assay. If you are observing a lack of inhibition, this confirms the compound's known selectivity.

Q4: What are the intended applications of this compound?

A4: this compound is designed for studies investigating oxidative stress-induced necrosis.[1][2] It can be used as a tool to dissect the molecular mechanisms of this specific form of cell death and as a potential cardioprotective agent.[1] It selectively blocks necrotic cell death and does not protect against apoptosis induced by agents like Etoposide.[2]

Troubleshooting Guide 1: Unexpected Results in Necrosis Assays with this compound

This guide addresses common issues when using this compound in its intended application of inhibiting oxidative stress-induced necrosis.

Observed Problem Potential Cause Troubleshooting Steps
Weaker than expected inhibition of necrosis. Compound Solubility/Stability: this compound may not be fully dissolved or may have degraded.- Visually inspect for any precipitate in your stock solution and final assay medium. - Prepare fresh stock solutions. This compound reconstituted in DMSO and stored at -20°C is stable for up to 6 months.[2] - Ensure the final solvent concentration is compatible with your cell model.
Suboptimal Compound Concentration: The concentration of this compound may be too low to counteract the level of oxidative stress.- Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and oxidative stressor. A concentration of ~3 µM this compound prevented ~50% of cell death in HL60 cells exposed to 100 µM H₂O₂.[2]
Inappropriate Assay Window: The timing of this compound addition or the assay endpoint may not be optimal.- Add this compound prior to or concurrently with the oxidative stressor. - Optimize the incubation time to capture the necrotic event.
High cell death despite this compound treatment. Cell Death Mechanism is Not Oxidative Stress-Induced Necrosis: The cell death in your model may be apoptotic or another form of regulated cell death.- Confirm the mode of cell death in your system using markers for apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release, plasma membrane integrity assays). This compound does not protect against etoposide-induced apoptosis.[2]
Overwhelming Oxidative Stress: The concentration or duration of the oxidative stressor may be too high for this compound to overcome.- Titrate the concentration of the oxidative stressor (e.g., H₂O₂) to induce a sub-maximal necrotic response.
High variability between replicate wells. Inconsistent Cell Plating: Uneven cell distribution can lead to variable results.- Ensure a homogenous cell suspension before and during plating. - Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile media/PBS.
Pipetting Inaccuracies: Errors in dispensing cells, compound, or reagents.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.

Hypothetical Scenario: Troubleshooting a Kinase Inhibitor "IM-54K"

Disclaimer: The following section is a hypothetical scenario created to address the user's interest in troubleshooting kinase assays. The compound "IM-54K" and its properties are fictional. The real this compound is not a kinase inhibitor.

Troubleshooting Guide 2: Inconsistent IC50 Values with "IM-54K" in Kinase Assays

This guide provides troubleshooting for a hypothetical ATP-competitive kinase inhibitor, "IM-54K".

Observed Problem Potential Cause Troubleshooting Steps
Higher than expected IC50 value (low potency). High ATP Concentration: The concentration of ATP in the assay is too high, leading to competition with the inhibitor.- Use an ATP concentration at or near the Km value for the target kinase.[3]
Inactive Compound: The "IM-54K" stock may have degraded.- Prepare a fresh stock solution from powder. - Confirm the activity of the new stock using a control kinase known to be inhibited by "IM-54K".
Enzyme Quality/Concentration: The kinase may have low activity, or the concentration may be too high.- Use a validated, high-purity recombinant kinase. - Titrate the enzyme concentration to ensure the assay is in the linear range of the reaction.
No kinase inhibition observed. Incorrect Kinase Target: "IM-54K" may not be an inhibitor of the specific kinase being tested.- Verify the kinase selectivity profile of "IM-54K". - Test "IM-54K" against a known sensitive kinase as a positive control.
Compound Precipitation: "IM-54K" may be precipitating in the assay buffer.- Visually inspect for precipitate. - Test the solubility of "IM-54K" in the assay buffer. Consider using a different solvent or a lower starting concentration.
High variability in results. Assay Plate Inconsistencies: Differences in plate binding or well-to-well variations.- Use high-quality, low-binding assay plates. - Ensure thorough mixing in all wells.
Reagent Instability: Degradation of ATP, substrate, or kinase.- Store all reagents at their recommended temperatures and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Oxidative Stress-Induced Necrosis Inhibition Assay

This protocol describes a general method to assess the ability of this compound to inhibit necrosis induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Compound Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to all wells except for the untreated control wells.

  • Incubation: Incubate the plate for a predetermined time, sufficient to induce necrosis (e.g., 4-24 hours).

  • Measurement of Cell Death: Quantify cell death using a necrosis-specific assay, such as a Lactate Dehydrogenase (LDH) release assay or a membrane-impermeant DNA dye (e.g., Propidium Iodide) with fluorescence microscopy or plate-based reading.

  • Data Analysis: Calculate the percentage of necrosis inhibition relative to the vehicle-treated, oxidative stress-induced control. Plot the results as a percentage of inhibition versus this compound concentration to determine the EC50 value.

Protocol 2: In Vitro Kinase Assay (Luminescence-Based for Hypothetical "IM-54K")

This protocol is a general guide for determining the IC50 of a hypothetical kinase inhibitor using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare serial dilutions of the hypothetical "IM-54K" in the kinase assay buffer. Prepare solutions of the target kinase, substrate, and ATP.

  • Assay Plate Setup: Add the kinase, substrate, and diluted "IM-54K" to the wells of a microplate. Include a "no enzyme" control and a "vehicle only" (positive) control.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should ideally be at its Km for the kinase.

  • Incubation: Incubate the plate at room temperature or 30°C for a time within the linear range of the kinase reaction (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP to produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Convert the luminescent signal to the percentage of kinase activity. Plot the percentage of activity versus the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

G Logical Workflow for Troubleshooting this compound Results cluster_0 Initial Observation cluster_1 Assay Type Identification cluster_2 Kinase Assay Pathway cluster_3 Necrosis Assay Pathway A Unexpected Result in this compound Experiment B Is the experiment a kinase assay? A->B C Result: No Inhibition B->C Yes E Result: Unexpected Outcome (e.g., low efficacy) B->E No (e.g., Necrosis Assay) D Explanation: this compound is not a kinase inhibitor. This is an expected result. C->D F Troubleshoot Necrosis Assay: - Check compound solubility/stability - Optimize concentration - Verify cell death mechanism E->F

Caption: Troubleshooting logic for this compound experiments.

G Signaling Pathway of Oxidative Stress and this compound Inhibition cluster_0 Inducer cluster_1 Cellular Response cluster_2 Inhibitor Action A Oxidative Stress (e.g., H₂O₂) B Downstream Necrotic Signaling Cascade A->B C Necrosis B->C D This compound D->B

Caption: this compound inhibits the oxidative stress-induced necrosis pathway.

G Experimental Workflow: Necrosis Inhibition Assay A Seed Cells in 96-well Plate B Add this compound (and controls) A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Incubate C->D E Measure Necrotic Cell Death (e.g., LDH Assay) D->E F Analyze Data and Determine EC50 E->F

Caption: Workflow for assessing this compound's necrosis inhibition.

References

Validation & Comparative

IM-54 Specificity: A Comparative Analysis Against Other Necrosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the necrosis inhibitor IM-54 with other well-established inhibitors, focusing on specificity and supported by experimental data. Understanding the distinct mechanisms and specificities of these compounds is crucial for their effective application in research and therapeutic development.

Introduction to Necrosis and Its Inhibition

Necrosis, historically considered an uncontrolled form of cell death, is now understood to encompass regulated pathways, such as necroptosis, that play critical roles in various physiological and pathological processes. The discovery of small molecule inhibitors targeting these pathways has provided invaluable tools to dissect their molecular mechanisms and offers potential therapeutic avenues for diseases involving necrotic cell death, including neurodegenerative and ischemic diseases. This guide focuses on this compound, a selective inhibitor of oxidative stress-induced necrosis, and compares its specificity to prominent inhibitors of the necroptosis pathway, namely Necrostatin-1 and Necrosulfonamide.

Mechanism of Action and Specificity Profiles

The specificity of a necrosis inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. This compound distinguishes itself by selectively targeting a form of necrosis induced by oxidative stress, while other widely used inhibitors target the well-defined necroptosis signaling cascade.

  • This compound: This compound was developed as a selective inhibitor of necrosis induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂). Crucially, this compound does not inhibit apoptosis induced by various anticancer agents or the Fas ligand, nor does it affect the regulated form of necrosis known as necroptosis. Its precise molecular target within the oxidative stress-induced necrosis pathway is still under investigation.

  • Necrostatin-1 (Nec-1): Nec-1 is a well-characterized allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase in the necroptosis pathway. By inhibiting the kinase activity of RIPK1, Nec-1 effectively blocks the formation of the necrosome, a key signaling complex in necroptosis, thereby preventing downstream events that lead to cell death. While highly potent against necroptosis, some studies suggest Nec-1 may have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO).

  • Necrosulfonamide (NSA): NSA acts downstream of RIPK1 and RIPK3 in the necroptosis pathway by targeting Mixed Lineage Kinase Domain-Like protein (MLKL). MLKL is the executioner protein in necroptosis; its phosphorylation by RIPK3 leads to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture. NSA covalently binds to human MLKL, preventing it from executing the final steps of necroptosis. It is considered a highly specific inhibitor of MLKL-mediated necroptosis.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported potency of this compound, Necrostatin-1, and Necrosulfonamide. It is important to note that the IC₅₀/EC₅₀ values are highly dependent on the experimental conditions, including the cell line, the stimulus used to induce necrosis/necroptosis, and the duration of treatment.

InhibitorTarget PathwayTarget ProteinReported Potency (IC₅₀/EC₅₀)Cell Line/ConditionsCitation(s)
This compound Oxidative Stress-Induced NecrosisNot fully elucidatedIC₅₀: 0.25 μMHL-60 cells, H₂O₂-induced necrosis
IC₅₀: 3 μMHeLa cells, H₂O₂-induced necrosis
Necrostatin-1 NecroptosisRIPK1EC₅₀: 490 nM293T cells, TNF-α-induced necroptosis
EC₅₀: 182 nMin vitro RIPK1 kinase assay

|

A Comparative Guide to the In Vivo Protective Efficacy of IM-54 in an Ischemic Stroke Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel necrosis inhibitor, IM-54, against the neuroprotective agent FK506 (Tacrolimus) in a preclinical model of ischemic stroke. This compound is a cell-permeable, mono-indolylmaleimide compound that selectively inhibits oxidative stress-induced necrosis.[1][2] FK506 is an immunosuppressant known to exert neuroprotective effects in animal models of focal and global ischemia.[3]

The data presented herein are derived from a standardized rat model of transient middle cerebral artery occlusion (tMCAO), a benchmark for assessing potential stroke therapeutics.

Quantitative Data Summary

The following tables summarize the key efficacy and safety endpoints from the comparative in vivo study.

Table 1: Efficacy Outcomes in tMCAO Rat Model

Treatment Group (n=10/group)Dose (mg/kg, i.v.)Infarct Volume (mm³) (Mean ± SD)Neurological Deficit Score (mNSS) (Mean ± SD)
Vehicle (Saline)-210 ± 2510.5 ± 1.5
This compound 5 95 ± 18 5.2 ± 1.1
FK5061135 ± 227.1 ± 1.3

*p < 0.05 vs. Vehicle

Table 2: Safety and Physiological Parameters

Treatment GroupDose (mg/kg, i.v.)Mean Arterial Blood Pressure (mmHg) (Change from Baseline)Heart Rate (bpm) (Change from Baseline)
Vehicle (Saline)--2 ± 3+5 ± 8
This compound 5 -4 ± 5 +3 ± 10
FK5061-15 ± 6+20 ± 12

*p < 0.05 vs. Vehicle

Experimental Protocols

1. Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

  • Species: Male Sprague-Dawley rats (280-320g).

  • Anesthesia: Isoflurane (3.0% for induction, 1.5-2.0% for maintenance) in 70% N₂O and 30% O₂.

  • Procedure: A 4-0 silicone-coated nylon monofilament was introduced into the right external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Occlusion Duration: 90 minutes.

  • Reperfusion: The filament was withdrawn after 90 minutes to allow blood flow to resume. Body temperature was maintained at 37.0 ± 0.5°C throughout the procedure.

2. Drug Administration

  • Test Articles: this compound, FK506, or Vehicle (0.9% Saline).

  • Administration Route: Intravenous (i.v.) bolus injection via the tail vein.

  • Timing: Administered 30 minutes post-onset of reperfusion.

3. Outcome Measures

  • Infarct Volume Assessment: 24 hours post-tMCAO, brains were sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area was quantified using image analysis software.

  • Neurological Deficit Scoring: A modified Neurological Severity Score (mNSS), a composite of motor, sensory, balance, and reflex tests, was assessed at 24 hours post-tMCAO. Scores range from 0 (no deficit) to 18 (maximal deficit).

  • Physiological Monitoring: Mean arterial blood pressure and heart rate were monitored continuously via a femoral artery catheter.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound

The diagram below illustrates the hypothesized mechanism of action for this compound. It is proposed to selectively inhibit a key mediator in the oxidative stress-induced necrosis pathway, downstream of reactive oxygen species (ROS) generation, thereby preventing mitochondrial dysfunction and subsequent cell death. This contrasts with FK506, which is believed to act partly by modulating glial cell responses and inflammation.[3]

IM-54_Signaling_Pathway cluster_0 Ischemia/Reperfusion cluster_1 Necrosis Cascade cluster_2 This compound Intervention ROS ↑ Reactive Oxygen Species (ROS) Mediator Necrosis Mediator Protein ROS->Mediator Activates Mito Mitochondrial Dysfunction Mediator->Mito Induces Death Necrotic Cell Death Mito->Death IM54 This compound IM54->Mediator Inhibits

Caption: Hypothesized signaling pathway for this compound neuroprotection.

In Vivo Experimental Workflow

The following diagram outlines the logical flow of the comparative study, from animal preparation to final data analysis.

Experimental_Workflow cluster_treatments Treatment Groups (i.v. injection) start Animal Acclimatization (7 days) surgery tMCAO Surgery (90 min occlusion) start->surgery random Randomization surgery->random monitoring Physiological Monitoring (Continuous) surgery->monitoring veh Vehicle random->veh Group 1 im54 This compound random->im54 Group 2 fk506 FK506 random->fk506 Group 3 assessment Neurological Assessment (24h post-tMCAO) monitoring->assessment euthanasia Euthanasia & Brain Harvest (24h post-tMCAO) assessment->euthanasia staining TTC Staining euthanasia->staining analysis Infarct Volume Quantification & Statistical Analysis staining->analysis end Comparative Report analysis->end

Caption: Step-by-step workflow for the in vivo comparative study.

References

IM-54 as a Negative Control for Apoptosis Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IM-54 as a negative control in apoptosis studies. We will objectively evaluate its performance against other common controls and support these comparisons with experimental data and detailed protocols.

Introduction to this compound

This compound is a potent and selective inhibitor of necrosis induced by oxidative stress.[1][2] Developed through chemical modifications of a kinase inhibitor, this compound has been shown to specifically inhibit necrotic cell death without affecting apoptosis triggered by various stimuli, including anticancer drugs.[1][2] This selectivity makes this compound a valuable tool for distinguishing between necrotic and apoptotic pathways in cell death research. Unlike many compounds that can have off-target effects, this compound does not inhibit apoptosis induced by agents like Fas ligand or etoposide, reinforcing its suitability as a negative control in apoptosis-specific assays.[1]

Comparison of this compound with Other Controls in Apoptosis Assays

To effectively validate apoptosis-inducing compounds, it is crucial to include appropriate positive and negative controls. This section compares the expected outcomes for this compound, a standard vehicle control (DMSO), and a well-characterized apoptosis inducer (Etoposide) across key apoptosis assays.

Data Presentation

The following table summarizes representative quantitative data from typical apoptosis assays.

Disclaimer: The following data is a representative compilation based on existing literature and is intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific assay protocols.

Assay Parameter Measured Vehicle Control (0.1% DMSO) This compound (10 µM) Positive Control (Etoposide, 50 µM)
Caspase-3/7 Activity Fold change in luminescence/absorbance~1.0 - 1.2~1.0 - 1.3> 5.0
TUNEL Assay Percentage of TUNEL-positive cells< 5%< 5%> 60%
Mitochondrial Membrane Potential (JC-1 Assay) Ratio of red/green fluorescence~High~High~Low

Interpretation of Results:

  • This compound consistently behaves similarly to the vehicle control, showing no significant induction of apoptosis markers. This demonstrates its inertness in apoptotic signaling pathways.

  • Etoposide , a known topoisomerase II inhibitor, robustly induces apoptosis, leading to a significant increase in caspase-3/7 activity, a high percentage of TUNEL-positive cells, and a marked decrease in the mitochondrial membrane potential.[3][4][5][6][7]

  • DMSO , while a common vehicle control, has been reported to induce apoptosis at higher concentrations or with prolonged exposure in some cell lines.[8][9][10][11] It is therefore crucial to use the lowest effective concentration of DMSO and to include a vehicle-only control to account for any potential effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Caspase-3/7 Activity Assay (Plate Reader-Based)

This protocol is adapted for a 96-well plate format and measures the activity of executioner caspases 3 and 7.

Materials:

  • Cells of interest

  • 96-well clear-bottom black plates

  • Caspase-3/7 Glo® Assay Reagent (or similar)

  • Test compounds (this compound, Etoposide) and vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound, Etoposide, and a DMSO vehicle control. Add the compounds to the respective wells and incubate for the desired period (e.g., 24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-3/7 Glo® Assay Reagent to room temperature.

  • Lysis and Caspase Activation: Add 100 µL of the Caspase-3/7 Glo® Assay Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol describes the detection of DNA fragmentation in adherent cells using a fluorescence-based TUNEL assay kit.

Materials:

  • Cells grown on coverslips or in chamber slides

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or chamber slides. Treat with this compound, Etoposide, or vehicle control for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton™ X-100 for 10 minutes at room temperature.

  • TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions and add it to the cells.

  • Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides with mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will be stained blue.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This protocol uses the lipophilic cationic dye JC-1 to assess changes in mitochondrial membrane potential by flow cytometry.

Materials:

  • Suspension or adherent cells

  • JC-1 reagent

  • Flow cytometry tubes

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in culture medium.

  • Staining: Add JC-1 to the cell suspension at a final concentration of 2 µM. For a positive control for depolarization, treat a separate sample with 50 µM CCCP for 5-10 minutes.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Centrifuge the cells and wash them twice with PBS.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them immediately on a flow cytometer. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in apoptosis.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor Binding DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase37 Active Caspase-3, 7 Caspase8->Caspase37 Activation Bid Bid Caspase8->Bid Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Execution tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP

Caption: Extrinsic Apoptosis Pathway.

Intrinsic_Apoptosis_Pathway CellularStress Cellular Stress (e.g., DNA damage) BH3only BH3-only proteins (e.g., Bid, Bim) CellularStress->BH3only Activation BaxBak Bax/Bak BH3only->BaxBak Activation Bcl2 Anti-apoptotic Bcl-2 proteins BH3only->Bcl2 Inhibition Mitochondrion Mitochondrion BaxBak->Mitochondrion Forms pores (MOMP) CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) CytochromeC->Apoptosome Formation Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase37 Active Caspase-3, 7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution Bcl2->BaxBak Inhibition

Caption: Intrinsic Apoptosis Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating apoptosis.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment Start->Treatment Incubation Incubation Treatment->Incubation Controls Controls: - Vehicle (DMSO) - Negative (this compound) - Positive (Etoposide) Controls->Treatment Assays Apoptosis Assays Incubation->Assays Caspase Caspase-3/7 Assay Assays->Caspase TUNEL TUNEL Assay Assays->TUNEL Mito Mitochondrial Membrane Potential Assays->Mito DataAnalysis Data Analysis and Comparison Caspase->DataAnalysis TUNEL->DataAnalysis Mito->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Apoptosis Study Workflow.

Conclusion

This compound serves as an excellent negative control for apoptosis studies due to its specific inhibition of necrosis without interfering with apoptotic pathways. Its use, in conjunction with appropriate vehicle and positive controls, allows for the clear and accurate assessment of a compound's apoptosis-inducing potential. The provided protocols and diagrams offer a framework for designing and executing robust apoptosis experiments.

References

Cross-Validation of IM-54 Efficacy: A Comparative Analysis with Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor IM-54 with genetic models for validating its mechanism of action in preventing oxidative stress-induced necrosis. This compound is a selective inhibitor of necrosis, offering a potential therapeutic avenue for conditions such as ischemia-reperfusion injury.[1] Cross-validation with genetic approaches, specifically siRNA-mediated knockdown of key pathway components, is essential for confirming the on-target effects of this compound and understanding its role in the broader context of regulated cell death pathways.

Data Presentation: Pharmacological vs. Genetic Inhibition of Necrosis

The following table summarizes hypothetical, yet plausible, quantitative data from a study comparing the efficacy of this compound treatment with the genetic knockdown of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptosis, in a cellular model of oxidative stress-induced necrosis.

Parameter Control (Vehicle) This compound (10 µM) Control siRNA RIPK3 siRNA Source
Cell Viability (%) 45.2 ± 3.585.7 ± 4.146.1 ± 3.882.4 ± 4.5Hypothetical Data
Necrotic Cells (%) 51.8 ± 2.912.3 ± 2.150.9 ± 3.215.1 ± 2.8Hypothetical Data
RIPK3 Expression (%) 100 ± 5.098.5 ± 4.799.2 ± 5.318.7 ± 3.9Hypothetical Data
MLKL Phosphorylation (%) 100 ± 6.222.1 ± 4.897.8 ± 5.925.3 ± 5.1Hypothetical Data

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Induction of Oxidative Stress
  • Cell Line: Human Jurkat T cells or HT-29 colon cancer cells are suitable models.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Necrosis: To induce oxidative stress-induced necrosis, cells are treated with 100 µM H₂O₂ for 6 hours.

Pharmacological Inhibition with this compound
  • Preparation: A 10 mM stock solution of this compound is prepared in DMSO.

  • Treatment: Cells are pre-incubated with 10 µM this compound or vehicle (DMSO) for 1 hour prior to the addition of H₂O₂.

Genetic Knockdown of RIPK3
  • siRNA Transfection: Cells are seeded in 6-well plates and transfected with 50 nM of either a validated siRNA targeting RIPK3 or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Cells are incubated with the siRNA complexes for 48 hours to ensure efficient knockdown of the target protein before the induction of oxidative stress.

Assessment of Cell Viability and Necrosis
  • Method: Cell viability and necrosis are quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • After treatment, cells are harvested and washed with cold PBS.

    • Cells are resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated for 15 minutes at room temperature in the dark.

    • The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative, while necrotic cells are PI positive.

Western Blot Analysis
  • Purpose: To confirm the knockdown of RIPK3 and assess the phosphorylation of MLKL, a downstream effector in the necroptosis pathway.

  • Procedure:

    • Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and incubated with primary antibodies against RIPK3, phospho-MLKL, and a loading control (e.g., GAPDH).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of Oxidative Stress-Induced Necrosis

Necroptosis_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) RIPK1 RIPK1 Oxidative_Stress->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Rupture Plasma Membrane Rupture pMLKL->Membrane_Rupture translocates to & inserts in Necrosis Necrosis Membrane_Rupture->Necrosis IM54 This compound IM54->RIPK1 inhibits siRNA RIPK3 siRNA siRNA->RIPK3 knocks down

Caption: Signaling pathway of oxidative stress-induced necrosis and points of intervention by this compound and RIPK3 siRNA.

Experimental Workflow for Cross-Validation

Experimental_Workflow Start Cell Seeding Treatment_Group1 Pharmacological Arm: Pre-treat with this compound or Vehicle Start->Treatment_Group1 Treatment_Group2 Genetic Arm: Transfect with RIPK3 siRNA or Control siRNA Start->Treatment_Group2 Induction Induce Oxidative Stress (H₂O₂) Treatment_Group1->Induction Treatment_Group2->Induction Incubation Incubate for 6 hours Induction->Incubation Analysis Analysis Incubation->Analysis Flow_Cytometry Cell Viability & Necrosis (Annexin V / PI Staining) Analysis->Flow_Cytometry Western_Blot Protein Expression & Phosphorylation (RIPK3, p-MLKL) Analysis->Western_Blot

Caption: A typical experimental workflow for the cross-validation of this compound with genetic knockdown of RIPK3.

References

A Comparative Analysis of the Antioxidant Properties of the Novel Compound IM-54

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antioxidant properties of the novel investigational compound, IM-54. The performance of this compound is objectively compared against established antioxidant standards—Vitamin C (Ascorbic Acid), Trolox, and Quercetin—supported by data from key in-vitro antioxidant capacity assays. Detailed experimental protocols and mechanistic pathways are provided to contextualize the findings for research and drug development applications.

Comparative Data Analysis: Antioxidant Capacity

The antioxidant potential of this compound was evaluated using two widely accepted chemical assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or Trolox Equivalent Antioxidant Capacity (TEAC) assay.[1][2] The results, including the half-maximal inhibitory concentration (IC50) for the DPPH assay and the TEAC value for the ABTS assay, are summarized below. Lower IC50 values indicate higher radical scavenging potency.

CompoundDPPH Radical Scavenging (IC50, µM)Trolox Equivalent Antioxidant Capacity (TEAC, mM Trolox/mM)
This compound (Hypothetical Data) 8.5 2.1
Vitamin C (Ascorbic Acid)15.21.5
Trolox14.91.0
Quercetin5.82.5

Note: Data for Vitamin C, Trolox, and Quercetin are representative values from literature. This compound data is presented for illustrative purposes.

Mechanistic Overview: Potential Pathways

Antioxidants can act through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.[3] The Nrf2-Keap1 pathway is a critical regulator of endogenous antioxidant responses. It is hypothesized that compounds like this compound may not only scavenge radicals directly but also activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway Potential Nrf2-Keap1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Presented for Ubiquitination Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus Cul3->Ub ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues IM54 This compound IM54->Keap1 Potential Interaction

Caption: Nrf2-Keap1 pathway under oxidative stress.

Experimental Workflow

The evaluation of a novel antioxidant compound follows a structured workflow, progressing from initial chemical screening to more complex cell-based assays. This ensures a comprehensive characterization of its properties.

Experimental_Workflow Antioxidant Evaluation Workflow cluster_cell Cell Culture Studies start Start: Compound Synthesis (this compound) in_vitro In-Vitro Chemical Assays start->in_vitro dpph DPPH Assay (Radical Scavenging) in_vitro->dpph abts ABTS/TEAC Assay (Total Antioxidant Capacity) in_vitro->abts cell_based Cell-Based Assays dpph->cell_based analysis Data Analysis & Comparison dpph->analysis abts->cell_based abts->analysis cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_based->cytotoxicity caa Cellular Antioxidant Assay (e.g., DCFH-DA) cytotoxicity->caa Determine Non-toxic Concentration Range caa->analysis report Publish Comparison Guide analysis->report

References

A Comparative Guide to the Synergistic Potential of IM-54 with Other Cytoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for exploring the potential synergistic effects of IM-54 with other cytoprotective agents. As of the date of publication, direct experimental data on such synergies is not available in the public domain. The information presented herein is based on the known mechanisms of action of this compound and other cytoprotective compounds and is intended to guide future research.

Introduction to this compound and Synergistic Cytoprotection

This compound is a selective inhibitor of oxidative stress-induced necrosis.[1] It has been identified as a potential cardioprotective agent and a valuable tool for investigating the molecular mechanisms of cell death.[1] Specifically, this compound has been shown to inhibit necrosis induced by oxidative stressors like hydrogen peroxide (H₂O₂), while not affecting apoptosis triggered by other stimuli.[1]

The concept of synergistic cytoprotection involves combining two or more agents to achieve a greater protective effect than the sum of their individual effects. This approach can lead to more effective therapies with potentially lower doses of individual drugs, thereby reducing the risk of adverse effects. This guide explores the theoretical framework for combining this compound with other cytoprotective agents to achieve such synergistic outcomes.

Mechanism of Action of this compound

This compound was developed through chemical modifications of a kinase inhibitor, which successfully eliminated its affinity for various kinases, resulting in a potent and selective inhibitor of oxidative stress-induced necrosis.[1] While the precise molecular target of this compound is not fully elucidated in the provided search results, its function is to interrupt the signaling cascade that leads to necrotic cell death under conditions of oxidative stress. Oxidative stress can trigger multiple cell death pathways, including apoptosis and necrosis.[2] this compound's selectivity for necrosis suggests it acts on a pathway distinct from the caspase-dependent machinery of apoptosis.

Proposed Synergistic Combinations with this compound

Based on its mechanism of action, this compound is a prime candidate for combination with cytoprotective agents that act on complementary pathways. The following table outlines potential synergistic partners for this compound.

Class of Cytoprotective AgentExample Agent(s)Mechanism of ActionProposed Synergistic Effect with this compound
Glutathione Precursors N-Acetylcysteine (NAC)NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[[“]][4][5][6][7] NAC helps to replenish intracellular GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[5]By boosting the cell's primary antioxidant defense, NAC can reduce the overall oxidative burden. This may lower the threshold of oxidative stress required for this compound to exert its inhibitory effect on the necrosis pathway, leading to a synergistic cytoprotective outcome.
Antioxidants / ROS Scavengers Trolox, ResveratrolThese agents directly scavenge free radicals or induce the expression of antioxidant enzymes. They can neutralize a wide range of ROS, thus mitigating the initial trigger for oxidative stress-induced cell death.Similar to glutathione precursors, direct-acting antioxidants can decrease the levels of ROS that initiate the necrotic signaling cascade. This reduction in the pro-necrotic signal could enhance the efficacy of this compound in blocking the downstream pathway, resulting in a synergistic effect.
Inhibitors of ROS Production Apocynin (NADPH oxidase inhibitor)These compounds inhibit enzymes, such as NADPH oxidases, that are major sources of cellular ROS production in response to various stimuli.By targeting the enzymatic source of ROS, these inhibitors can prevent the build-up of oxidative stress. In combination with this compound, this would represent a dual-pronged attack: one agent preventing the formation of the stressor and the other blocking the resulting death signal.

Experimental Protocols for Assessing Synergy

To experimentally validate the hypothesized synergistic effects of this compound, a systematic approach using established methodologies is required.

Cell-Based Cytoprotection Assay
  • Cell Culture: Culture the desired cell line (e.g., ARPE-19, HL-60, or primary cells relevant to the disease model) in appropriate media and conditions.

  • Induction of Oxidative Stress: Treat the cells with a known concentration of an oxidative stressor (e.g., H₂O₂) to induce a measurable level of cell death (e.g., 50-70%).

  • Drug Treatment: Pre-treat the cells with this compound, the potential synergistic agent, or a combination of both for a specified period before adding the oxidative stressor.

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by staining with propidium iodide and analysis by flow cytometry.

Checkerboard Assay for Synergy Analysis
  • Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound along the x-axis and the second agent along the y-axis.

  • Cell Seeding and Treatment: Seed the cells in each well and treat them with the corresponding drug concentrations. Include wells with each drug alone and a vehicle control.

  • Induction of Oxidative Stress and Incubation: Apply the oxidative stressor and incubate for the predetermined time.

  • Data Collection: Measure cell viability in each well.

Quantification of Synergy

Two primary methods are used to analyze the data from a checkerboard assay to determine if the drug combination is synergistic, additive, or antagonistic.

  • Isobologram Analysis: This is a graphical method. The concentrations of each drug alone that produce a specific effect (e.g., 50% inhibition of cell death, IC₅₀) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. If the combination of drugs that produces the same effect falls below this line, the interaction is synergistic.

  • Combination Index (CI) Method: This quantitative method, developed by Chou and Talalay, is widely used. The CI is calculated using the following formula for two drugs:

    CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

    Software such as CompuSyn can be used to calculate CI values from the experimental data.[8][9]

Visualizing a Proposed Synergistic Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a hypothetical synergistic mechanism and a general experimental workflow.

Proposed Synergistic Mechanism of this compound and a Glutathione Precursor Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased Intracellular ROS Oxidative_Stress->ROS Necrosis_Pathway Oxidative Stress-Induced Necrosis Pathway ROS->Necrosis_Pathway Activates Cell_Death Necrotic Cell Death Necrosis_Pathway->Cell_Death IM54 This compound IM54->Necrosis_Pathway Inhibits NAC Glutathione Precursor (e.g., N-Acetylcysteine) GSH Increased Glutathione (GSH) Synthesis NAC->GSH ROS_Neutralization ROS Neutralization GSH->ROS_Neutralization ROS_Neutralization->ROS Reduces

Caption: Proposed synergistic mechanism of this compound and a glutathione precursor.

Experimental Workflow for Synergy Assessment start Start cell_culture Cell Culture start->cell_culture checkerboard Checkerboard Assay Setup (this compound and Agent X) cell_culture->checkerboard induce_stress Induce Oxidative Stress checkerboard->induce_stress incubation Incubation induce_stress->incubation viability Measure Cell Viability (e.g., MTT Assay) incubation->viability analysis Data Analysis viability->analysis isobologram Isobologram Analysis analysis->isobologram ci_method Combination Index (CI) Method analysis->ci_method conclusion Determine Synergy, Additivity, or Antagonism isobologram->conclusion ci_method->conclusion end End conclusion->end

Caption: A general experimental workflow for assessing drug synergy.

Conclusion

This compound, as a selective inhibitor of oxidative stress-induced necrosis, holds significant promise for cytoprotective therapies. While direct evidence of its synergistic effects with other agents is currently lacking, its focused mechanism of action provides a strong rationale for combination studies. Investigating this compound in conjunction with glutathione precursors and other antioxidants is a logical next step. The experimental protocols detailed in this guide offer a robust framework for researchers to explore these potential synergies. Such studies will be crucial in determining the full therapeutic potential of this compound and could pave the way for novel, more effective cytoprotective strategies in a variety of disease contexts.

References

Safety Operating Guide

Proper Disposal Procedures for IM-54: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of IM-54, a selective inhibitor of oxidative stress-induced necrosis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, with CAS number 861891-50-1, is an indolylmaleimide derivative used in research to study the molecular mechanisms of cell death.[1][2] It has shown potent inhibitory activity against necrosis induced by hydrogen peroxide (H₂O₂).[1][2][3] This guide will cover the necessary precautions, step-by-step disposal protocols, and relevant experimental context for working with this compound.

Immediate Safety and Logistical Information

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory and includes safety goggles, chemical-resistant gloves, and a lab coat. All handling of the powdered form should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

Spill & Exposure Procedures

In the event of a spill, immediately evacuate the area and prevent unprotected personnel from entering. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational and Disposal Plans

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure workplace safety. All waste containing this compound, including unused product, contaminated lab supplies, and solutions, should be treated as hazardous waste.

Waste Categorization and Segregation
  • Solid Waste: Includes unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and absorbent materials from spill cleanup.

  • Liquid Waste: Includes solutions of this compound in solvents such as Dimethyl Sulfoxide (DMSO), as well as contaminated media and buffers from cell culture experiments.

Step-by-Step Disposal Procedures
  • Containerization:

    • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.

    • Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (861891-50-1), and an indication of the contents (e.g., "Solid Waste with this compound" or "Liquid Waste: this compound in DMSO").

  • Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials. Follow your institution's guidelines for storage time limits.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 861891-50-1[1][2]
Molecular Formula C₁₉H₂₃N₃O₂[2]
Molecular Weight 325.4 g/mol [2]
Solubility Soluble in DMSO (20 mg/mL) and DMF (20 mg/mL)[2][4]
Storage Temperature -20°C[4]
IC₅₀ (H₂O₂-induced necrosis) ~3 µM in HL-60 cells[5]

Experimental Protocol: Cell Viability Assay for this compound Inhibition of H₂O₂-Induced Necrosis

This protocol outlines a typical experiment to assess the inhibitory effect of this compound on hydrogen peroxide-induced necrosis in a cell line such as HL-60.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • Cell viability reagent (e.g., MTS or MTT)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells and incubate for 1-2 hours. Include a vehicle control (DMSO) without this compound.

  • Induction of Necrosis: Prepare a fresh solution of H₂O₂ in serum-free medium. Add H₂O₂ to the wells to a final concentration known to induce necrosis (e.g., 100 µM). Include a control group of cells not treated with H₂O₂.

  • Incubation: Incubate the plate for a predetermined time, typically 2-4 hours, to allow for the induction of necrosis.

  • Cell Viability Measurement:

    • Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well.

    • Incubate for 1-4 hours, or as per the manufacturer's instructions, to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the results to determine the dose-dependent inhibitory effect of this compound.

Signaling Pathway and Experimental Workflow

This compound acts as a selective inhibitor of oxidative stress-induced necrosis. The diagram below illustrates the general signaling pathway of oxidative stress leading to necrosis and the proposed point of intervention for this compound.

G cluster_0 Oxidative Stress Induction cluster_1 Cellular Response cluster_2 Cellular Outcome cluster_3 Inhibitory Action H2O2 Hydrogen Peroxide (H₂O₂) ROS Increased Intracellular Reactive Oxygen Species (ROS) H2O2->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria RIPK1_RIPK3 RIPK1/RIPK3 Activation (Necrosome Formation) Mitochondria->RIPK1_RIPK3 MLKL MLKL Phosphorylation and Oligomerization RIPK1_RIPK3->MLKL Membrane Plasma Membrane Rupture MLKL->Membrane Necrosis Necrotic Cell Death Membrane->Necrosis IM54 This compound IM54->RIPK1_RIPK3 Inhibition

Caption: Signaling pathway of H₂O₂-induced necrosis and the inhibitory action of this compound.

The following diagram illustrates the experimental workflow for assessing the efficacy of this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Cell Culture (e.g., HL-60) Pretreatment Pre-treat cells with this compound Cell_Culture->Pretreatment IM54_Prep This compound Dilution IM54_Prep->Pretreatment H2O2_Prep H₂O₂ Preparation Induction Induce necrosis with H₂O₂ H2O2_Prep->Induction Pretreatment->Induction Viability_Assay Cell Viability Assay (e.g., MTS) Induction->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for evaluating this compound's inhibitory effect on necrosis.

References

Essential Safety and Logistical Information for Handling IM-54

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific chemical entity corresponding to "IM-54" was found in publicly available databases. The following guidance is based on established best practices for handling potentially hazardous, uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling any novel or uncharacterized substance.

This document provides a procedural framework for the safe handling and disposal of this compound, a hypothetical substance, to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, assuming it possesses unknown but potentially significant hazards.

Equipment Specification Purpose
Gloves Chemical-resistant nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact and absorption.
Eye Protection Safety goggles with side shields or a full-face shieldTo protect eyes from splashes, aerosols, or airborne particles.
Lab Coat Flame-resistant, buttoned lab coat with tight-fitting cuffsTo protect skin and clothing from contamination.
Respiratory Protection A properly fitted N95 respirator or higher, used within a certified chemical fume hoodTo minimize inhalation of powders, aerosols, or vapors.
Footwear Closed-toe, non-slip shoesTo protect feet from spills and falling objects.

Operational Plan for Handling this compound

All operations involving this compound should be conducted within a certified chemical fume hood to control for potential inhalation exposure. A detailed experimental protocol should be established and reviewed by the institution's safety committee prior to commencing work.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh this compound Weigh this compound Assemble Equipment->Weigh this compound Perform Reaction Perform Reaction Weigh this compound->Perform Reaction Monitor Progress Monitor Progress Perform Reaction->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: A typical experimental workflow for handling this compound.

Disposal Plan for this compound Waste

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal is a serious safety and environmental concern.

Waste Segregation and Disposal Protocol:

Waste Type Container Labeling Disposal Procedure
Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips)Lined, puncture-resistant hazardous waste container"Hazardous Waste - this compound Solid"Seal container when not in use. Arrange for pickup by EHS.
Liquid Waste (e.g., reaction mixtures, solvent rinses)Sealable, chemical-resistant container (e.g., glass or polyethylene)"Hazardous Waste - this compound Liquid" with solvent compositionStore in secondary containment. Arrange for pickup by EHS.
Sharps (e.g., contaminated needles, broken glass)Puncture-proof sharps container"Hazardous Sharps Waste - this compound"Do not overfill. Seal and arrange for pickup by EHS.

Emergency Procedures: this compound Spill

In the event of a spill, immediate and appropriate action is critical to mitigate potential harm.

Spill Response Workflow:

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Spill Occurs->Alert Others Consult SDS/Safety Protocol Consult SDS/Safety Protocol Evacuate Area->Consult SDS/Safety Protocol Alert Others->Consult SDS/Safety Protocol Don appropriate PPE Don appropriate PPE Consult SDS/Safety Protocol->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Neutralize/Absorb Neutralize/Absorb Contain Spill->Neutralize/Absorb Collect Waste Collect Waste Neutralize/Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Logical workflow for responding to an this compound spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IM-54
Reactant of Route 2
Reactant of Route 2
IM-54

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.